Methyl betulonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-23,25H,1,9-18H2,2-8H3/t20-,21+,22-,23+,25+,28-,29+,30+,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCPTCZYFSRIGU-DSBZJMBESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Betulonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl betulonate, a pentacyclic triterpenoid derived from betulinic acid, has garnered significant attention in the scientific community for its promising pharmacological activities, including potent anti-cancer and anti-malarial properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and isolation, and visualizations of its known signaling pathways to facilitate further research and drug development endeavors.
Core Physical and Chemical Properties
This compound is a white solid at room temperature.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₅₀O₃ | [2] |
| Molecular Weight | 470.7 g/mol | [2] |
| Appearance | White solid | [1] |
| Melting Point | 222-223 °C | [3] |
| Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Description | Source(s) |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the methyl, methylene, and methine protons of the triterpenoid backbone. | |
| ¹³C NMR (CDCl₃, ppm) | Signals for the 31 carbon atoms, including the characteristic carbonyl at C-3 (around 218.3 ppm) and the ester carbonyl (around 176 ppm). | |
| Mass Spectrometry (MS) | The electrospray ionization (ESI+) mass spectrum shows a sodium adduct ion [M+Na]⁺ at m/z 493. |
Experimental Protocols
Synthesis of this compound from Betulinic Acid
This compound can be synthesized from betulinic acid through a two-step process involving esterification of the carboxylic acid group followed by oxidation of the hydroxyl group.
Step 1: Esterification of Betulinic Acid
-
Objective: To convert the carboxylic acid at C-28 to a methyl ester.
-
Reagents and Solvents: Betulinic acid, methanol, sulfuric acid (catalyst).
-
Procedure:
-
Dissolve betulinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl betulinate.
-
Step 2: Oxidation of Methyl Betulinate
-
Objective: To oxidize the hydroxyl group at C-3 to a ketone.
-
Reagents and Solvents: Methyl betulinate, Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agents, acetone.
-
Procedure:
-
Dissolve the crude methyl betulinate from Step 1 in acetone.
-
Cool the solution in an ice bath.
-
Add Jones reagent dropwise with stirring until a persistent orange-brown color is observed.
-
Quench the reaction by adding isopropanol.
-
Filter the mixture to remove chromium salts.
-
Concentrate the filtrate and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield crude this compound.
-
Purify the product by column chromatography on silica gel.
-
Isolation of this compound from Saussurea lappa
This compound can be isolated from the roots of Saussurea lappa through a series of extraction and chromatographic steps.
Step 1: Extraction
-
Plant Material: Dried and powdered roots of Saussurea lappa.
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Macerate the powdered roots with methanol at room temperature for an extended period (e.g., 7 days), repeating the extraction multiple times.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Step 2: Fractionation
-
Procedure:
-
Suspend the crude methanolic extract in water and partition with ethyl acetate (EtOAc).
-
Separate the ethyl acetate layer, which will contain the less polar compounds including this compound.
-
Evaporate the ethyl acetate to yield a fraction enriched in the target compound.
-
Step 3: Chromatographic Purification
-
Stationary Phase: Silica gel for column chromatography.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Subject the ethyl acetate fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with pure n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing this compound and evaporate the solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water).
-
Biological Activity and Signaling Pathways
This compound has demonstrated significant potential as an anti-cancer and anti-malarial agent. The following sections detail the known mechanisms of action and the associated signaling pathways.
Anti-Melanoma Activity
This compound and its parent compound, betulinic acid, induce apoptosis in melanoma cells through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.
The diagram above illustrates that this compound induces mitochondrial stress, leading to the production of ROS. This, in turn, activates Apoptosis Signal-regulating Kinase 1 (ASK1), which subsequently phosphorylates and activates both p38 MAPK and c-Jun N-terminal kinase (JNK). The activation of these pathways culminates in the induction of apoptosis.
Anti-Malarial Activity
The anti-malarial activity of this compound against Plasmodium falciparum is attributed to its ability to modify the erythrocyte membrane. This alteration of the host cell membrane is believed to inhibit parasite invasion and growth.
As depicted, this compound interacts with the erythrocyte membrane, causing morphological changes (stomatocyte formation) that render the red blood cell inhospitable for the invasion and subsequent proliferation of the Plasmodium falciparum parasite.
Conclusion
This compound presents a compelling profile for further investigation in the fields of oncology and infectious diseases. This guide has provided a foundational understanding of its physical and chemical properties, along with established protocols for its synthesis and isolation. The elucidation of its mechanisms of action, particularly in melanoma, offers clear pathways for future research into its therapeutic applications. Further studies are warranted to fully explore the clinical potential of this promising natural product derivative.
References
An In-depth Technical Guide to Methyl Betulonate and its Relationship to Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl betulonate and its close structural and functional relationship with betulinic acid, a well-studied pentacyclic triterpenoid with significant therapeutic potential. This document details the chemical structures, synthesis protocols, and comparative biological activities of both compounds, with a focus on their anticancer properties. Quantitative data from various studies are summarized in tabular format for ease of comparison. Furthermore, key signaling pathways associated with the biological effects of betulinic acid are illustrated using Graphviz diagrams, and detailed experimental methodologies are provided for the synthesis of these compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics derived from natural products.
Introduction
Betulinic acid (3β-hydroxy-lup-20(29)-en-28-oic acid), a naturally occurring pentacyclic triterpenoid, has garnered significant attention in the scientific community for its diverse pharmacological activities, including potent anti-HIV, antimalarial, anti-inflammatory, and, most notably, anticancer properties.[1][2] Its selective cytotoxicity against various cancer cell lines, while exhibiting low toxicity to normal cells, makes it a promising candidate for drug development.[3] this compound, the methyl ester of betulinic acid, is a closely related derivative that is often studied in conjunction with its parent compound. Understanding the chemical interplay and comparative biological efficacy of these two molecules is crucial for harnessing their full therapeutic potential. This guide will explore the core aspects of this compound and betulinic acid, providing a detailed technical resource for the scientific community.
Chemical Structures and Relationship
This compound and betulinic acid share the same pentacyclic lupane-type triterpenoid skeleton. The key structural difference lies at the C-28 position. Betulinic acid possesses a carboxylic acid group (-COOH) at this position, whereas this compound has a methyl ester group (-COOCH₃).[4] This seemingly minor difference in functional groups can significantly impact the physicochemical properties of the molecules, such as polarity and solubility, which in turn can influence their biological activity and pharmacokinetic profiles.
Table 1: Chemical Properties of Betulinic Acid and this compound
| Property | Betulinic Acid | This compound |
| Molecular Formula | C₃₀H₄₈O₃ | C₃₁H₅₀O₃ |
| Molecular Weight | 456.7 g/mol | 470.7 g/mol |
| IUPAC Name | (3β)-3-Hydroxy-lup-20(29)-en-28-oic acid | Methyl (3β)-3-hydroxy-lup-20(29)-en-28-oate |
Synthesis and Experimental Protocols
Synthesis of Betulinic Acid from Betulin
Betulinic acid is often synthesized from its more abundant natural precursor, betulin, through oxidation. Several methods have been developed, with a common two-step process involving the oxidation of betulin to betulonic acid, followed by the reduction of the C-3 keto group to a hydroxyl group.
Experimental Protocol: Synthesis of Betulinic Acid from Betulin via Jones Oxidation [5]
Step 1: Oxidation of Betulin to Betulonic Acid
-
Dissolve betulin in acetone at 0°C.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) to the betulin solution with constant stirring. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding isopropanol.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the crude product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude betulonic acid.
Step 2: Reduction of Betulonic Acid to Betulinic Acid
-
Dissolve the crude betulonic acid in a suitable solvent such as tetrahydrofuran (THF) or a mixture of methanol and water.
-
Add sodium borohydride (NaBH₄) portion-wise to the solution at room temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid to decompose the excess NaBH₄.
-
Extract the product with an organic solvent, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude betulinic acid by recrystallization or column chromatography to obtain the pure product.
Synthesis of this compound from Betulinic Acid
This compound is typically synthesized from betulinic acid through an esterification reaction.
Experimental Protocol: Esterification of Betulinic Acid
-
Dissolve betulinic acid in a suitable solvent such as methanol or a mixture of dichloromethane and methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, neutralize the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Biological Activities and Quantitative Data
Both betulinic acid and this compound have been reported to exhibit a range of biological activities. Betulinic acid is particularly well-documented for its potent anticancer effects against a wide variety of cancer cell lines. The cytotoxic activity of this compound has been less extensively studied, but some reports indicate it also possesses antiproliferative and antiprotozoal properties.
Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM) of Betulinic Acid and this compound
| Cell Line | Cancer Type | Betulinic Acid (IC₅₀ µM) | This compound (IC₅₀ µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 11.5 ± 1.8 | - | |
| HT-29 | Colorectal Adenocarcinoma | 84.5 | - | |
| A549 | Lung Carcinoma | 1.5 - 4.2 µg/mL | - | |
| HeLa | Cervical Carcinoma | 6.67 | - | |
| K562 | Chronic Myelogenous Leukemia | 6.25 µg/mL | - | |
| P. falciparum (K1, chloroquine-resistant) | Malaria Parasite | 9.89 | 5.99 | |
| P. falciparum (T9-96, chloroquine-sensitive) | Malaria Parasite | - | - | |
| Trypanosoma cruzi | Chagas Disease Parasite | 19.5 | - |
Note: A direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies. The table highlights the need for more direct comparative studies.
Signaling Pathways
The anticancer activity of betulinic acid has been linked to its ability to induce apoptosis in cancer cells through various signaling pathways. A primary mechanism involves the direct targeting of mitochondria, leading to the release of pro-apoptotic factors.
Mitochondrial Apoptosis Pathway of Betulinic Acid
Betulinic acid can directly induce mitochondrial membrane permeabilization, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Modulation of PI3K/Akt/mTOR Signaling by Betulinic Acid
Betulinic acid has also been shown to modulate key cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway. By inhibiting this pathway, betulinic acid can suppress cancer cell proliferation, survival, and growth.
Information regarding the specific signaling pathways modulated by this compound is limited. It is often presumed to have a similar mechanism of action to betulinic acid, but further research is required to confirm this and to elucidate any potential differences. The esterification at the C-28 position could potentially alter its interaction with molecular targets, leading to a different pharmacological profile.
Discussion and Future Perspectives
Betulinic acid has demonstrated significant promise as an anticancer agent, with a well-characterized mechanism of action involving the induction of apoptosis through the mitochondrial pathway and the modulation of key survival signaling cascades. Its derivative, this compound, also exhibits biological activity, although it has been less extensively studied.
A critical gap in the current knowledge is the lack of comprehensive, direct comparative studies between betulinic acid and this compound. Such studies are essential to definitively determine the role of the C-28 carboxylic acid group in the biological activity of these compounds. Future research should focus on:
-
Direct comparative in vitro and in vivo studies: Evaluating the cytotoxic and therapeutic efficacy of both compounds in a range of cancer models.
-
Mechanistic studies of this compound: Elucidating the specific signaling pathways through which this compound exerts its biological effects.
-
Pharmacokinetic and bioavailability studies: Comparing the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand how the methyl ester modification affects their in vivo behavior.
Conclusion
This compound and betulinic acid are closely related pentacyclic triterpenoids with significant therapeutic potential. While betulinic acid has been extensively studied, revealing potent anticancer activity and well-defined mechanisms of action, the pharmacological profile of this compound remains less characterized. This technical guide has summarized the current understanding of the chemical relationship, synthesis, and biological activities of these two compounds. Further direct comparative studies are crucial to fully elucidate their structure-activity relationship and to guide the future development of these promising natural product-based drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemopreventive and Chemotherapeutic Potential of Betulin and Betulinic Acid: Mechanistic Insights From In Vitro, In Vivo and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl Betulinate | C31H50O3 | CID 73493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methyl Betulonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl betulonate, the methyl ester of the naturally occurring pentacyclic triterpenoid betulinic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and synthesis of this compound. It details experimental protocols for its isolation from natural sources and its chemical synthesis. Furthermore, this guide explores the compound's mechanism of action, with a focus on its modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and History
This compound is a derivative of betulinic acid, a lupane-type triterpenoid widely distributed in the plant kingdom. While betulinic acid has been known for a considerable time, the specific isolation and characterization of its methyl ester, this compound, has its own history.
One of the earliest documented isolations of this compound was in the late 1960s from the Australian plant Akania bidwillii (formerly Akania lucens). Subsequent phytochemical studies have identified this compound as a constituent of various other plants, including Saussurea lappa (Costus root), where its presence was confirmed through bioassay-guided fractionation.[1][2][3][4] The discovery of this compound was often concurrent with the broader investigation of the chemical constituents of these medicinal plants and their potential biological activities. Its history is intrinsically linked to the exploration of natural products for therapeutic applications.
Physicochemical Properties
This compound is a white, crystalline solid. A summary of its key physicochemical properties is provided in the table below. This data is crucial for its identification, characterization, and formulation in research and development settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₅₀O₃ | [5] |
| Molecular Weight | 470.73 g/mol | |
| Melting Point | 222-224 °C | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in chloroform, dichloromethane, and other organic solvents. Sparingly soluble in methanol and ethanol. Insoluble in water. | |
| ¹H NMR (CDCl₃, ppm) | δ 4.73 (s, 1H, H-29a), 4.60 (s, 1H, H-29b), 3.67 (s, 3H, -OCH₃), 3.19 (dd, J = 11.2, 4.8 Hz, 1H, H-3), 0.76-1.68 (m, CH, CH₂, CH₃) | |
| ¹³C NMR (CDCl₃, ppm) | δ 176.7 (C-28), 150.3 (C-20), 109.7 (C-29), 78.9 (C-3), 56.5, 55.4, 50.5, 49.2, 46.9, 42.4, 40.7, 38.8, 38.7, 37.1, 37.0, 34.2, 32.1, 30.6, 29.7, 27.9, 25.5, 20.8, 19.4, 18.2, 16.1, 16.0, 15.4, 14.7 | |
| IR (KBr, cm⁻¹) | 3448 (O-H), 2945, 2870 (C-H), 1725 (C=O, ester), 1645 (C=C), 1188, 1105 (C-O) | |
| Mass Spectrum (m/z) | 470 [M]⁺, 455, 411, 248, 203, 189 |
Experimental Protocols
Isolation from Natural Sources
The following is a representative protocol for the bioassay-guided isolation of this compound from the roots of Saussurea lappa.
Methodology:
-
Extraction: The air-dried and powdered roots of Saussurea lappa are extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield the crude methanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. The resulting fractions are subjected to a relevant bioassay (e.g., cytotoxicity assay) to identify the active fraction. Typically, the ethyl acetate fraction shows significant activity.
-
Chromatographic Separation: The active ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions showing the presence of the target compound (as indicated by TLC and the bioassay) are pooled and subjected to further chromatographic purification, which may include repeated column chromatography or preparative high-performance liquid chromatography (HPLC), until a pure compound is obtained.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol/chloroform, to yield white crystals.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and by comparing the data with published values.
Chemical Synthesis
This compound is most commonly synthesized by the esterification of betulinic acid.
Methodology:
-
Reaction Setup: Betulinic acid is dissolved in anhydrous methanol.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, is carefully added to the solution.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by TLC.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.
-
Characterization: The identity and purity of the synthesized this compound are confirmed by comparing its physicochemical and spectroscopic data with those of an authentic sample or with literature values.
Biological Activity and Signaling Pathways
While much of the research on the biological activity of lupane-type triterpenoids has focused on betulinic acid, the structural similarity of this compound suggests that it may share or possess analogous mechanisms of action. The primary areas of investigation include its anti-inflammatory, anti-cancer, and anti-malarial properties. The modulation of key signaling pathways is believed to be central to these effects.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Betulinic acid has been shown to exert its anti-cancer and anti-inflammatory effects by modulating the MAPK pathway. It is hypothesized that this compound acts in a similar manner.
This compound is thought to inhibit the phosphorylation of key kinases in the MAPK cascade, such as Raf, MEK, ERK, JNK, and p38. This inhibition would lead to the downregulation of downstream transcription factors like AP-1 and NF-κB, ultimately suppressing inflammatory responses and inducing apoptosis in cancer cells.
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Betulinic acid has been shown to activate the Nrf2 pathway, and it is likely that this compound shares this activity.
This compound is proposed to induce a conformational change in Keap1, leading to the dissociation of the Keap1-Nrf2 complex. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's capacity to combat oxidative stress.
Conclusion and Future Directions
This compound is a promising natural product derivative with a rich history rooted in phytochemistry. Its synthesis from the readily available betulinic acid makes it an accessible compound for further investigation. The data presented in this guide, from its physicochemical properties to its hypothesized mechanisms of action, provide a solid foundation for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Future research should focus on a more definitive elucidation of the specific molecular targets of this compound within the MAPK and Nrf2 signaling pathways. Further in vivo studies are warranted to validate its therapeutic potential for various diseases, including cancer and inflammatory disorders. Additionally, the development of novel analogs of this compound could lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles, paving the way for new therapeutic agents.
References
- 1. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Betulinic Acid, the first lupane-type triterpenoid isolated via bioactivity-guided fractionation, and identified by spectroscopic analysis from leaves of Nyctanthes arbor- tristis: its potential biological activities in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke [mdpi.com]
- 4. Isolation of betulinic acid, its methyl ester and guaiane sesquiterpenoids with protein tyrosine phosphatase 1B inhibitory activity from the roots of Saussurea lappa C.B.Clarke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of Methyl Betulonate from Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid, betulinic acid. The synthesis involves a two-step process: the oxidation of the C3 hydroxyl group of betulinic acid to a ketone, followed by the esterification of the C28 carboxylic acid to a methyl ester. An alternative route involving the initial esterification of betulinic acid followed by oxidation is also described.
Overview of the Synthetic Pathway
The synthesis of this compound from betulinic acid can be achieved via two primary routes:
-
Route A: Oxidation of betulinic acid to betulonic acid, followed by methylation of the carboxylic acid.
-
Route B: Esterification of the carboxylic acid of betulinic acid to form methyl betulinate, followed by oxidation of the hydroxyl group.
Both pathways yield the desired product, this compound. The choice of route may depend on the desired intermediate or specific laboratory conditions.
Quantitative Data Summary
The following table summarizes yields for the key transformation steps as reported in the literature. Note that yields can vary based on reaction scale and purification methods.
| Reaction Step | Starting Material | Product | Reagents | Reported Yield | Reference |
| Oxidation | Betulin | Betulonic Acid | Jones' Reagent (CrO₃/H₂SO₄/acetone) | 75% | [1] |
| Oxidation | Betulin | Betulonic Acid | K₂Cr₂O₇–H₂SO₄ on Alumina | 93-98% | [2] |
| Reduction | Betulonic Acid | Betulinic Acid | NaBH₄/THF | Quantitative | [1] |
| Two-Step Oxidation | Betulin | Betulonic Acid | Swern Oxidation followed by NaClO₂ | 86% | [3] |
Experimental Protocols
Route A: Oxidation Followed by Esterification
Step 1: Synthesis of Betulonic Acid from Betulinic Acid (via Jones Oxidation)
This protocol is adapted from the well-established Jones oxidation of betulin and related triterpenoids.[1]
Materials:
-
Betulinic Acid
-
Acetone (anhydrous)
-
Jones' Reagent (prepared by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄ and diluting with water to 100 mL)
-
Isopropanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Dissolve betulinic acid (1 equivalent) in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add Jones' reagent dropwise to the stirred solution. The color of the solution will change from orange to green/brown. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-2 hours), quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green precipitate forms.
-
Dilute the reaction mixture with water and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude betulonic acid.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure betulonic acid.
Step 2: Synthesis of this compound from Betulonic Acid (Fisher Esterification)
Materials:
-
Betulonic Acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve betulonic acid (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated H₂SO₄ or HCl (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary to yield pure this compound.
Route B: Esterification Followed by Oxidation
Step 1: Synthesis of Methyl Betulinate from Betulinic Acid
The protocol for this step is identical to Step 2 of Route A, using betulinic acid as the starting material instead of betulonic acid.
Step 2: Synthesis of this compound from Methyl Betulinate
The protocol for this step is identical to Step 1 of Route A, using methyl betulinate as the starting material instead of betulinic acid.
Visualizations
Workflow for the Synthesis of this compound (Route A)
Caption: Synthetic workflow for this compound from betulinic acid.
Chemical Reaction Scheme
Caption: Overall reaction scheme for the synthesis of this compound.
References
Application Note and Protocol for the Purification of Methyl Betulonate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl betulonate, the methyl ester of betulinic acid, is a pentacyclic triterpenoid with significant pharmacological interest. It is often synthesized from betulin, a readily available natural product from birch bark, or isolated from various plant sources.[1][2] As a synthetic derivative or a natural isolate, crude this compound often contains impurities such as unreacted starting materials, byproducts, or other structurally related triterpenoids. Column chromatography is a fundamental, effective, and widely used technique for the purification of this compound, yielding a high-purity product suitable for further research and development.[3][4][5]
This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The method is designed to be straightforward and reproducible for researchers in organic chemistry and natural product laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate chromatographic conditions and for the characterization of the purified product.
| Property | Value | Reference |
| Molecular Formula | C31H50O3 | |
| Molecular Weight | 470.7 g/mol | |
| Appearance | White to off-white powder | |
| Purity (Commercial) | >97-98% | |
| CAS Number | 2259-06-5 |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound using column chromatography.
Materials and Reagents
-
Crude this compound: Synthesized or extracted.
-
Silica Gel: 70-230 mesh for column chromatography.
-
n-Hexane: HPLC grade.
-
Ethyl Acetate (EtOAc): HPLC grade.
-
Dichloromethane (CH2Cl2): Optional, for sample loading.
-
Methanol (MeOH): Optional, for column flushing.
-
Thin-Layer Chromatography (TLC) plates: Silica gel 60 F254.
-
Developing Chamber for TLC.
-
Staining Solution: Anisaldehyde-sulfuric acid or similar.
-
Glass Column with Stopcock.
-
Cotton or Glass Wool.
-
Sand: Washed and dried.
-
Collection Tubes or Flasks.
-
Rotary Evaporator.
Preliminary Analysis by Thin-Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. This allows for the efficient separation of this compound from impurities.
-
Prepare several eluent systems with varying ratios of a non-polar solvent (n-hexane) and a moderately polar solvent (ethyl acetate). For example: 95:5, 90:10, 85:15 (n-hexane:EtOAc).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto TLC plates.
-
Develop the TLC plates in a chamber saturated with the respective eluent systems.
-
Visualize the separated spots under UV light (if applicable) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid followed by heating).
-
The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound, with good separation from other spots.
Column Preparation (Wet Packing Method)
Proper packing of the column is critical for achieving good separation.
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in n-hexane. The amount of silica gel should be 50-100 times the weight of the crude sample.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring that the solvent level does not fall below the top of the silica gel bed.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Alternatively, for less soluble samples, use the dry loading method: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dissolved sample or the silica gel-adsorbed sample to the top of the column.
-
Drain the solvent until the sample has entered the sand layer.
-
Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is loaded onto the silica gel.
Elution and Fraction Collection
Elution is performed using a gradient of increasing polarity to separate the components of the mixture.
-
Begin elution with a low polarity mobile phase, such as 100% n-hexane or a high n-hexane to ethyl acetate ratio (e.g., 98:2).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be:
-
n-Hexane:EtOAc (98:2)
-
n-Hexane:EtOAc (95:5)
-
n-Hexane:EtOAc (90:10)
-
n-Hexane:EtOAc (85:15)
-
n-Hexane:EtOAc (80:20)
-
-
Collect the eluate in fractions of a consistent volume (e.g., 10-20 mL) in separate test tubes or flasks.
-
Continuously monitor the separation by spotting collected fractions onto TLC plates, developing them in the appropriate eluent, and visualizing the spots.
-
Combine the fractions that contain pure this compound.
Isolation and Characterization of Purified this compound
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified solid.
-
Dry the purified this compound under vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
Principle of Separation
The following diagram illustrates the logical relationship of how different components are separated based on their polarity during column chromatography.
Caption: Separation Principle in Column Chromatography.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound by silica gel column chromatography. By following the outlined steps for TLC analysis, column preparation, sample loading, gradient elution, and fraction analysis, researchers can effectively purify this compound to a high degree of purity. The provided workflows and principles should serve as a valuable guide for scientists and professionals in the field of drug development and natural product chemistry.
References
- 1. Isolation of Betulinic Acid, its Methyl Ester and Guaiane Sesquiterpenoids with Protein Tyrosine Phosphatase 1B Inhibitory Activity from the Roots of Saussurea lappa C.B.Clarke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. orgchemboulder.com [orgchemboulder.com]
Application Note: Quantitative Analysis of Methyl Betulonate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl Betulonate. The described protocol is designed for accuracy, precision, and reliability, making it suitable for routine quality control and research applications in drug development. The method utilizes a reversed-phase C18 column with UV detection, providing a stable and reproducible system for the determination of this compound in various sample matrices.
Introduction
This compound, a derivative of the naturally occurring pentacyclic triterpenoid Betulinic Acid, has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of chemical compounds. This document provides a detailed protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters. The lack of strong chromophores in triterpenoids necessitates detection at lower UV wavelengths, typically around 205-210 nm[1].
Experimental
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Qualisil C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and methanol, and purified water (Milli-Q or equivalent).
-
Reference Standard: this compound, with a purity of ≥98%.
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the quantification of this compound. These are based on established methods for similar triterpenoids like betulinic acid[2].
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Preparation of Standard Solutions
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in methanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. General procedures include:
-
Solid Samples (e.g., plant material, powders):
-
Accurately weigh the sample and extract with a suitable solvent (e.g., methanol, ethanol) using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Liquid Samples (e.g., formulations, biological fluids):
-
For clear solutions, direct injection after filtration may be possible.
-
For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances. Protein precipitation is a common technique for biological samples.
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Linearity
The linearity of the method is determined by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is assessed by performing recovery studies on spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 98.0 - 102.0 | ≤ 2.0 |
| 100% | 98.0 - 102.0 | ≤ 2.0 |
| 120% | 98.0 - 102.0 | ≤ 2.0 |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | RSD (%) |
| Repeatability (n=6) | ≤ 2.0 |
| Intermediate Precision (n=6 over 3 days) | ≤ 2.0 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Estimated Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The method is considered robust if the results remain unaffected by these minor changes.
Stability-Indicating Assay
For drug development, it is crucial to establish a stability-indicating method. This involves subjecting a sample of this compound to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The HPLC method should be able to separate the intact drug from any degradation products, demonstrating its specificity and stability-indicating nature.
Experimental Workflows and Diagrams
Caption: HPLC analysis workflow for this compound.
Caption: Sample preparation workflow for HPLC analysis.
Conclusion
The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for a wide range of applications in pharmaceutical research and quality control. Proper method validation is essential to ensure the generation of high-quality and reliable data.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Assignment of Methyl Betulonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl betulonate, a pentacyclic triterpenoid derived from the oxidation of betulin, is a compound of significant interest in medicinal chemistry and drug development due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous assignment of the chemical structure of natural products like this compound. These application notes provide a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, along with comprehensive protocols for sample preparation and spectral acquisition.
Chemical Structure of this compound
This compound possesses a lupane skeleton, characterized by a five-ring system and an isopropenyl group at C-19. The structure and numbering of the carbon atoms are crucial for the correct assignment of NMR signals.
Synonyms: Betulinic acid methyl ester, Methyl 3-oxo-lup-20(29)-en-28-oate[1]
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, recorded in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak.
Table 1: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Carbon No. | Chemical Shift (δ, ppm) |
| 1 | 39.6 |
| 2 | 34.2 |
| 3 | 218.3 |
| 4 | 47.4 |
| 5 | 54.9 |
| 6 | 19.7 |
| 7 | 33.5 |
| 8 | 40.9 |
| 9 | 49.7 |
| 10 | 36.9 |
| 11 | 21.4 |
| 12 | 25.2 |
| 13 | 37.4 |
| 14 | 42.8 |
| 15 | 27.0 |
| 16 | 29.3 |
| 17 | 47.8 |
| 18 | 48.7 |
| 19 | 47.8 |
| 20 | 150.4 |
| 21 | 29.6 |
| 22 | 34.0 |
| 23 | 26.6 |
| 24 | 21.1 |
| 25 | 15.8 |
| 26 | 16.0 |
| 27 | 14.7 |
| 28 | 176.8 (COOCH₃) |
| 29 | 109.8 |
| 30 | 19.1 |
| 31 (OCH₃) | 51.5 |
Note: The chemical shift for C-28 and the methyl ester carbon are based on typical values for methyl esters of triterpenoic acids.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Proton No. | Chemical Shift (δ, ppm) | Multiplicity |
| H-23 | 1.08 | s |
| H-24 | 1.03 | s |
| H-25 | 0.93 | s |
| H-26 | 1.07 | s |
| H-27 | 1.00 | s |
| H-29a | 4.69 | s |
| H-29b | 4.59 | s |
| H-30 | 1.70 | s |
| OCH₃ | 3.67 | s |
Note: The proton assignments are based on typical values for lupane-type triterpenoids and data from similar compounds. 's' denotes a singlet.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is commonly used for triterpenoids.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, it is often more convenient to reference the spectra to the residual solvent peak (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).
Protocol 2: NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
-
2D NMR Spectroscopy (for complete assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Workflow for NMR Spectral Assignment
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
References
Application Notes and Protocols: Preparing Methyl Betulonate Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpenoid Betulinic Acid, is a compound of significant interest for its potential therapeutic properties, including anticancer and antioxidant activities. Accurate and reproducible in vitro studies are fundamental to elucidating its mechanism of action and evaluating its efficacy. A critical and often overlooked aspect of this research is the proper preparation of this compound solutions. Due to its hydrophobic nature and limited solubility in aqueous media, standardized protocols are essential to ensure compound stability, accurate dosing, and the validity of experimental results.
These application notes provide detailed protocols for the solubilization, preparation of stock and working solutions, and a sample application in a common cell-based assay.
Physicochemical Properties and Solubility
This compound is a lipophilic molecule with poor water solubility, a common challenge for in vitro testing. While specific solubility data for this compound is not extensively published, data from its parent compound, Betulinic Acid, and the related compound Betulin, provide essential guidance. Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
For compounds like Betulin that are sparingly soluble even in DMSO, a mixed solvent system can significantly improve solubility. A mixture of DMSO and ethanol (e.g., 50:50 by weight) has been shown to dramatically increase the solubility of Betulin, particularly with gentle heating. This approach may be beneficial if solubility issues arise with this compound.
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation | Source(s) |
| Primary Solvent | Dimethyl sulfoxide (DMSO), cell culture grade | |
| Aqueous Solubility | Very low / Practically insoluble | |
| Stock Solution Conc. | 10-50 mM (in 100% DMSO) | Inferred from standard lab practice |
| Stock Solution Storage | -20°C or -80°C in small, single-use aliquots | Inferred from standard lab practice |
| Final DMSO Conc. in Assay | Typically ≤ 0.5%, must be consistent with vehicle control | Inferred from standard lab practice |
Protocols for Solution Preparation
Protocol 2.1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 20 mM stock solution of this compound (Molecular Weight: 468.7 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical-bottom 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile tips
Procedure:
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 4.69 mg of this compound powder directly into the tube.
-
Solubilization: Add 500 µL of 100% DMSO to the tube containing the powder.
-
Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes. A brief sonication or gentle warming (to 37°C) may be applied to aid dissolution if particulates remain. Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile aliquots (e.g., 20 µL) to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the serial dilution of the 20 mM DMSO stock solution into cell culture medium for treating cells.
Materials:
-
20 mM this compound stock solution (from Protocol 2.1)
-
Sterile complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or 96-well plates for dilution
-
Pipettors and sterile tips
Procedure:
-
Thawing: Thaw one aliquot of the 20 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock in culture medium. For example, add 5 µL of the 20 mM stock to 995 µL of culture medium to create a 100 µM solution. This helps ensure accuracy in subsequent dilutions.
-
Serial Dilutions: Perform serial dilutions from the intermediate stock to achieve the desired final concentrations. For example, to prepare 50 µM, 25 µM, and 12.5 µM solutions, you can perform a 1:2 serial dilution in culture medium.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of the test compound. For the 100 µM intermediate stock example above, the final DMSO concentration is 0.5% (5 µL in 1000 µL). The vehicle control should therefore be 0.5% DMSO in culture medium.
-
Application: Use the prepared working solutions and the vehicle control to treat cells immediately. It is recommended to prepare working solutions fresh for each experiment to avoid potential degradation or precipitation in the aqueous medium.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Application in In Vitro Assays
This compound and its parent compounds are frequently evaluated for their cytotoxic effects against cancer cell lines. The MTT and WST-1 assays are common colorimetric methods used for this purpose. They measure the metabolic activity of cells, which correlates with cell viability.
Protocol 3.1: Example Cytotoxicity Assay using MTT
This protocol provides a general guideline for assessing the cytotoxicity of this compound against an adherent cancer cell line (e.g., HeLa, MCF-7) over a 48-hour period.
Materials:
-
Adherent cancer cells in culture
-
Complete cell culture medium
-
This compound working solutions and vehicle control (from Protocol 2.2)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: After 24 hours, carefully remove the medium. Add 100 µL of the freshly prepared this compound working solutions (in a range of concentrations) and the vehicle control to the appropriate wells. Include wells with medium only as a background control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours until purple formazan crystals are visible.[1][2]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Gently pipette to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control wells after subtracting the background absorbance. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Table 2: Reference Concentrations for Betulinic Acid and Derivatives in In Vitro Assays
| Assay Type | Cell Line(s) | Compound | Concentration Range / IC₅₀ | Source(s) |
| Cytotoxicity | Melanoma cell lines | Betulinic Acid | IC₅₀: 2.21 µM to 15.94 µM | |
| Cytotoxicity | Breast cancer, Melanoma | Betulonic Acid Amides | Tested up to 200 µM | |
| Antioxidant | Porcine oocytes | Betulinic Acid | 0.1 µM showed significant effects | |
| Apoptosis Induction | HeLa (Cervical Cancer) | Betulinic Acid | 30 µM used for mechanism studies | [4] |
Mechanism of Action & Signaling Pathways
Betulinic acid and its derivatives are known to exert their anticancer effects by modulating multiple cellular signaling pathways. One of the key pathways implicated is the PI3K/Akt (Protein Kinase B) pathway , which is a central regulator of cell survival, proliferation, and apoptosis.[4] In many cancer cells, this pathway is constitutively active, promoting survival and resistance to apoptosis. Studies have shown that Betulinic Acid can induce apoptosis by inhibiting the activation (phosphorylation) of Akt. This leads to downstream effects, including the activation of pro-apoptotic proteins and ultimately, cell death.
Caption: Simplified PI3K/Akt signaling pathway.
Stability and Storage Considerations
Stock Solutions in DMSO:
-
DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water can decrease the solubility of hydrophobic compounds and potentially lead to precipitation upon freezing or long-term storage.
-
To mitigate this, use anhydrous (dry) DMSO, handle it in a low-humidity environment, and store stock solutions in small, tightly-sealed, single-use aliquots.
-
While many compounds are stable in DMSO through multiple freeze-thaw cycles, it is compound-specific. Minimizing these cycles by using aliquots is best practice.
Working Solutions in Cell Culture Media:
-
The stability of small molecules in aqueous cell culture media can be limited. Factors like pH, enzymatic degradation (from serum components), and binding to proteins or plasticware can reduce the effective concentration of the compound over the course of a multi-day experiment.
-
It is strongly recommended to prepare working solutions fresh from a frozen DMSO stock immediately before each experiment. This ensures that cells are exposed to a known and accurate concentration of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Methyl Betulonate Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl betulonate, a derivative of the naturally occurring pentacyclic triterpene betulinic acid, has garnered significant interest in oncological research due to its cytotoxic effects on various cancer cell lines.[1][2] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) assay. These assays are robust, reliable, and suitable for high-throughput screening of cytotoxic compounds.
The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[3][4][5] The amount of formazan produced is proportional to the number of viable cells. The SRB assay, on the other hand, quantifies cell density based on the measurement of total cellular protein content, offering a stable endpoint that is less susceptible to metabolic interference.
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound and related compounds, presenting 50% inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | 518A2 (melanoma) | SRB | 16.93 | |
| This compound | 518A2 (melanoma) | SRB | 28.75 | |
| This compound | B16 2F2 (melanoma) | Not Specified | 4.9 | |
| This compound | SK-LU-1 (lung cancer) | Not Specified | 60.84 µg/mL | |
| This compound | HepG2 (liver cancer) | Not Specified | 77.43 µg/mL | |
| This compound | HeLa (cervical cancer) | Not Specified | 80.17 µg/mL | |
| This compound | SK-MEL-2 (melanoma) | Not Specified | 66.17 µg/mL | |
| This compound | AGS (gastric cancer) | Not Specified | 69.94 µg/mL |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is adapted for adherent cancer cell lines to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
SRB (Sulforhodamine B) Assay Protocol
This protocol is suitable for determining the cytotoxicity of this compound in adherent cancer cell lines by quantifying total protein content.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed the cells and treat them with this compound.
-
-
Cell Fixation:
-
After the desired incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with 1% acetic acid to remove the TCA and unbound components.
-
Allow the plate to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate five times with 1% acetic acid to remove the unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Protein-Bound Dye Solubilization:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Shake the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for MTT and SRB cytotoxicity assays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A novel derivative of betulinic acid, SYK023, suppresses lung cancer growth and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchhub.com [researchhub.com]
Application Notes and Protocols for the Use of Betulinic Acid and Its Derivatives in Melanoma Cell Culture Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of betulinic acid and its derivatives, such as methyl betulonate, in melanoma cell culture studies. While specific data for this compound is limited, the protocols and data presented for the parent compound, betulinic acid, and other derivatives offer a strong foundational methodology for investigating its potential anti-melanoma activity.
Introduction
Betulinic acid, a pentacyclic triterpene derived from the bark of birch trees, and its derivatives have demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines, with a particular selectivity for melanoma.[1][2] These compounds represent a promising class of natural products for the development of novel anti-cancer therapies. This compound, an ester derivative of betulinic acid, is expected to exhibit similar or potentially enhanced activity due to increased bioavailability, a common characteristic of such modifications.[1][2]
This document outlines detailed protocols for evaluating the efficacy of these compounds in melanoma cell culture models, methods for elucidating their mechanism of action, and a summary of reported quantitative data for betulinic acid and related derivatives.
Data Presentation: Cytotoxicity of Betulinic Acid and Derivatives in Melanoma Cell Lines
The following tables summarize the 50% inhibitory concentration (IC50) values of betulinic acid and its derivatives in various melanoma cell lines. This data provides a benchmark for assessing the cytotoxic potential of novel compounds like this compound.
Table 1: IC50 Values of Betulinic Acid in Human Melanoma Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| A375 | 72 | 19.2 | [3] |
| A375 | 24 | 16.91 | |
| MeWo | Not Specified | Not Specified | |
| MEL-2 | Not Specified | 4.2 - 10.2 (µg/mL) |
Table 2: IC50 Values of Betulinic Acid Derivatives in Melanoma Cell Lines
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| N-(2,3-indolo-betulinoyl)diglycylglycine (BA1) | A375 | 72 | 5.7 | |
| N-(2,3-indolo-betulinoyl)glycylglycine (BA2) | B164A5 | 72 | 9.15 | |
| N-(2,3-indolo-betulinoyl)glycine (BA3) | B164A5 | 72 | 8.11 | |
| Betulin-L-Dab-NH2 | Me-45 | Not Specified | 9.253 | |
| 3-oxo-23-hydroxybetulinic acid | B16 | Not Specified | 22.5 (µg/mL) | |
| 23-hydroxybetulinic acid | B16 | Not Specified | 32 (µg/mL) |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-melanoma effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of the test compound on melanoma cells.
Materials:
-
Melanoma cell line (e.g., A375, MeWo)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed melanoma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by the test compound.
Materials:
-
Melanoma cell line
-
Complete culture medium
-
This compound (or other test compound)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed melanoma cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of the test compound on the expression and activation of key proteins in signaling pathways.
Materials:
-
Melanoma cell line
-
Complete culture medium
-
This compound (or other test compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat melanoma cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Data Acquisition: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in melanoma and a general experimental workflow for testing anti-melanoma compounds.
Caption: A general workflow for screening anti-melanoma compounds.
Caption: MAPK pathway and a potential target of betulinic acid.
Caption: PI3K/Akt pathway and a potential target of betulinic acid.
Conclusion
The provided application notes and protocols offer a robust framework for the investigation of this compound and other betulinic acid derivatives as potential therapeutic agents for melanoma. By following these methodologies, researchers can effectively assess the cytotoxic and pro-apoptotic activities of these compounds and gain insights into their underlying mechanisms of action. The presented data on betulinic acid serves as a valuable reference point for these future studies.
References
- 1. Anti-cancer effect of betulin and its derivatives, with particular emphasis on the treatment of melanoma [jpccr.eu]
- 2. Anticancer properties of ester derivatives of betulin in human metastatic melanoma cells (Me-45) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methyl Betulonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Methyl betulonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and direct synthesis route involves a two-step process starting from Betulinic acid. The first step is the esterification of the carboxylic acid at the C-28 position to form Methyl betulinate. The second step is the oxidation of the hydroxyl group at the C-3 position to a ketone, yielding this compound.
Q2: My overall yield is low. What are the most critical steps to optimize?
A2: Low overall yield can result from inefficiencies in either the esterification or the oxidation step. For the esterification, ensure complete conversion of the carboxylic acid. For the oxidation step, the choice of oxidizing agent, reaction temperature, and reaction time are critical factors that significantly impact the yield. Incomplete oxidation or the formation of side products are common reasons for low yields.
Q3: I am observing multiple spots on my TLC plate after the oxidation step. What could be the impurities?
A3: Multiple spots on a TLC plate indicate an incomplete reaction or the presence of side products. Common impurities include the starting material (Methyl betulinate), over-oxidized products, or products resulting from the rearrangement of the lupane skeleton, especially if harsh acidic conditions are used.
Q4: Are there alternatives to the hazardous Jones reagent for the oxidation step?
A4: Yes, several milder and more selective oxidizing agents can be used. These include Pyridinium chlorochromate (PCC) and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation systems.[1] These alternatives can minimize side reactions and are often easier to handle, though they may require optimization of reaction conditions.
Q5: How can I effectively purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel.[2] A solvent system of ethyl acetate and petroleum ether in varying ratios is commonly used for elution. Recrystallization from a suitable solvent system, such as methanol/chloroform, can be employed for further purification to obtain a high-purity product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Esterification Step | Incomplete reaction. | - Ensure the Betulinic acid is completely dry. - Use a sufficient excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate). - Increase the reaction time or temperature, monitoring the reaction progress by TLC. |
| Low Yield in Oxidation Step | Incomplete oxidation. | - Ensure the correct stoichiometry of the oxidizing agent. - Control the reaction temperature carefully; some oxidations are exothermic. - Optimize the reaction time; prolonged reaction times can sometimes lead to degradation. |
| Formation of byproducts. | - Use a milder and more selective oxidizing agent like PCC or a TEMPO-based system. - If using Jones reagent, add the reagent slowly to the reaction mixture at a low temperature (0 °C) to control the reaction rate.[3] | |
| Product is difficult to purify | Presence of closely related impurities. | - Optimize the solvent system for column chromatography to achieve better separation. A shallower gradient of the more polar solvent can improve resolution. - Consider a second purification step, such as recrystallization or preparative TLC. |
| Formation of an intractable reaction mixture. | - After the reaction, quench the reaction properly and perform a thorough aqueous work-up to remove inorganic salts and other polar impurities before proceeding to chromatography.[4] | |
| Unexpected rearrangement of the product | Harsh acidic conditions. | - Avoid strong acids or prolonged exposure to acidic conditions, especially during work-up. Use buffered systems if necessary. - Consider using non-acidic oxidation methods. |
Data Presentation: Comparison of Oxidation Methods
The following table summarizes the reported yields for the oxidation of Methyl betulinate to this compound using different methods.
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to RT | ~90% | [3] |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | ~80% | |
| TEMPO/NaOCl | Dichloromethane/Water | 0 °C | High |
Experimental Protocols
Esterification of Betulinic Acid to Methyl Betulinate
Materials:
-
Betulinic Acid
-
Anhydrous Acetone
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
Procedure:
-
Dissolve Betulinic acid in anhydrous acetone.
-
Add potassium carbonate to the solution.
-
Add methyl iodide and stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting material spot), filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude Methyl betulinate.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Oxidation of Methyl Betulinate to this compound using Jones Reagent
Materials:
-
Methyl Betulinate
-
Acetone
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)
Procedure:
-
Dissolve Methyl betulinate in acetone and cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding isopropanol until the orange-brown color of Cr(VI) turns to the green color of Cr(III).
-
Filter the mixture through a pad of celite and wash with acetone.
-
Evaporate the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether.
Visualizations
Caption: Chemical synthesis pathway of this compound from Betulinic Acid.
Caption: Troubleshooting workflow for improving this compound synthesis.
Caption: Key factors influencing the yield of this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Strategies towards the Synthesis of Betulinic Acid and Its More Potent Antiprotozoal Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bch.ro [bch.ro]
Technical Support Center: Overcoming Solubility Challenges of Methyl Betulonate in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of methyl betulonate in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
This compound is a pentacyclic triterpenoid, a derivative of betulinic acid.[1] Like many other triterpenoids, it is a lipophilic molecule with poor water solubility. This limited aqueous solubility can significantly hinder its preclinical evaluation and therapeutic application, as it often leads to low dissolution rates and poor bioavailability.[2][3]
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the common organic solvents for dissolving this compound?
This compound is soluble in several organic solvents, including ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble drugs like this compound. These can be broadly categorized into:
-
Physical Modifications: This includes techniques like particle size reduction (micronization and nanonization) and the formation of solid dispersions.
-
Formulation-Based Approaches: This involves the use of co-solvents, cyclodextrins, surfactants (for microemulsions and nanoemulsions), and lipid-based delivery systems.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound for experimental use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer. | The concentration of the organic stock solution is too high, leading to the drug crashing out when diluted in the aqueous phase. | 1. Decrease the concentration of the organic stock solution. 2. Employ a co-solvent system. Gradually add the organic stock solution to the aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept as low as possible (typically <1% v/v) to avoid solvent-induced artifacts in biological assays. 3. Utilize a formulation strategy such as cyclodextrin complexation or a nanoemulsion to encapsulate the this compound before dilution. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of this compound during the experiment. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh solutions for each experiment. 3. Consider using a solubilization technique that provides a more stable formulation, such as a solid dispersion or a liposomal delivery system. |
| Low bioactivity observed in cell-based assays. | The actual concentration of solubilized this compound is much lower than the nominal concentration due to poor solubility. | 1. Quantify the concentration of this compound in your final aqueous preparation using a suitable analytical method like HPLC. 2. Enhance the solubility using one of the detailed protocols below to ensure the desired concentration is achieved and maintained throughout the experiment. |
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes the potential improvements in the solubility of poorly soluble triterpenoids using various techniques. Note that specific values for this compound will require experimental determination.
| Solubilization Technique | Parent Compound | Carrier/System | Solubility Enhancement |
| Nanosuspension | Betulinic Acid | PVP and SDS | 782.5-fold increase in water solubility (from 0.02 µg/mL to 15.65 µg/mL).[4] |
| Solid Dispersion | Betulinic Acid | Soluplus® | Apparent solubility increased to 2.5 µg/mL in Simulated Gastric Fluid (SGF). |
| Nanoemulsion | Betulinic Acid | Olive oil, Labrasol, Plurol Isostearate | Significantly improved oral bioavailability (440.48% relative bioavailability). |
| Microemulsion | Betulinic Acid | Methyl acetate and SDS | Maximum solubility of 0.35 mg in 1.0 g of the microemulsion. |
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Protocol 1: Co-solvency Method
This method involves dissolving this compound in a water-miscible organic solvent before diluting it into the aqueous medium.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
-
Target aqueous buffer (e.g., Phosphate Buffered Saline, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO or ethanol at a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.
-
Warm the target aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration.
-
Continue vortexing for an additional 1-2 minutes to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the organic solvent may be too high, or the final drug concentration is above its solubility limit in the mixed solvent system. Consider preparing a more dilute stock solution or using an alternative solubilization method.
Workflow for Co-solvency Method
Protocol 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate lipophilic molecules like this compound, thereby increasing their aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in deionized water.
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After stirring, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The resulting clear filtrate is a solution of the this compound/HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined by a suitable analytical method (e.g., HPLC).
Workflow for Cyclodextrin Complexation
Protocol 3: Solid Dispersion by Solvent Evaporation Method
This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to obtain a solid dispersion where the drug is molecularly dispersed within the carrier matrix.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer carrier
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a sufficient volume of methanol in a round-bottom flask.
-
Ensure both components are completely dissolved to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C until a solid film is formed on the flask wall.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
The resulting powder can be stored in a desiccator and used for preparing aqueous solutions.
Workflow for Solid Dispersion Preparation
Relevant Signaling Pathways
Betulinic acid, the parent compound of this compound, has been shown to modulate several signaling pathways involved in cancer cell proliferation and survival. It is plausible that this compound may have similar biological activities.
Diagram of Signaling Pathways Potentially Modulated by this compound
References
- 1. Methyl Betulinate | C31H50O3 | CID 73493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular Interaction Studies of Amorphous Solid Dispersions of the Antimelanoma Agent Betulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoemulsions of betulinic acid stabilized with modified phosphatidylcholine increase the stability of the nanosystems and the drug's bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
Technical Support Center: Methyl Betulonate in DMSO Solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Methyl Betulonate in Dimethyl Sulfoxide (DMSO) solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a this compound stock solution in DMSO?
For optimal stability, stock solutions of this compound in anhydrous DMSO should be stored at -20°C or -80°C.[1][2][] For short-term storage of a few days, 4°C is acceptable, but it is crucial to minimize exposure to light and ambient temperatures. To ensure the integrity of the compound, it is best practice to prepare fresh working solutions from a frozen stock for each experiment and avoid repeated freeze-thaw cycles.[2]
Q2: How long can I expect a this compound in DMSO solution to be stable under recommended storage conditions?
While specific long-term stability data for this compound in DMSO is not extensively published, general knowledge for structurally similar triterpenoids suggests that when stored at -20°C or below, the solution should remain stable for months. For instance, other diterpenoid compounds in DMSO are reported to have greater than 95% purity after 1 month at -20°C and greater than 98% purity after 6 months at -80°C.[2] However, for critical applications, periodic purity checks are recommended.
Q3: What are the potential signs of degradation of this compound in a DMSO solution?
Visual indicators of degradation can include a change in the color of the solution. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), which can identify and quantify the parent compound and any potential degradation products.
Q4: Can I store my this compound in DMSO solution at room temperature?
No, it is not recommended to store this compound in DMSO at room temperature for any extended period. Significant degradation may occur within 24 hours. If a solution must be kept at room temperature for experimental setup, it should be for the shortest time possible and protected from light.
Q5: Are there any alternative solvents to DMSO for this compound?
Yes, other organic solvents like ethanol, methanol, or acetonitrile can be used to dissolve this compound. The choice of solvent will depend on the specific requirements of your experiment, including solubility and compatibility with downstream applications such as cell-based assays. A study on the related compound betulin showed that a mixture of ethanol and DMSO can increase its solubility. When using an alternative solvent, always perform a solubility test first.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results between batches of this compound solution. | Degradation of the compound due to improper storage or handling. | Prepare a fresh stock solution from powder. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Always store at -20°C or -80°C. |
| Presence of water in DMSO. | Use anhydrous, research-grade DMSO. Water can contribute to the degradation of compounds in DMSO. | |
| Precipitate forms in the solution upon thawing or dilution in aqueous media. | Low solubility of this compound in the final buffer. | Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to not affect your experimental system (typically <0.5% v/v). Gentle warming or brief sonication can aid in redissolution. |
| Observed biological activity is lower than expected. | Degradation of this compound. | Verify the purity of your stock solution using an analytical method like HPLC. Prepare fresh solutions if degradation is suspected. |
| Inaccurate initial weighing of the compound. | Ensure your balance is properly calibrated. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube before adding the solvent. |
Data Presentation
Table 1: Illustrative Stability of a Triterpenoid Compound in Various Solvents and Temperatures
The following data is based on general knowledge of diterpenoid stability and should be considered illustrative for this compound. Specific stability testing is recommended for definitive data.
| Solvent | Storage Temperature | Duration | Purity | Recommendation |
| DMSO | -80°C | 6 months | >98% | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| DMSO | -20°C | 1 month | >95% | Suitable for medium-term storage. |
| DMSO | 4°C | 1 week | ~90-95% | Recommended for short-term storage of working solutions. Protect from light. |
| DMSO | Room Temp. (25°C) | 24 hours | <90% | Not recommended; significant degradation may occur. |
| Ethanol | -20°C | 1 month | >95% | Good alternative for medium-term storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous, research-grade DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
Storage:
-
Long-term: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -80°C.
-
Short-term: Store at -20°C for up to one month.
-
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare several aliquots of your this compound stock solution in DMSO. Store them under different conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
Time Points: At designated time points (e.g., 0, 24 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
HPLC Analysis:
-
Dilute the sample to an appropriate concentration with a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
-
Use a UV detector to monitor the elution of this compound at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
A decrease in the peak area over time indicates degradation. The appearance of new peaks may signify degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathway of this compound.
References
Methyl Betulonate Purification Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl betulonate.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may arise during the purification of this compound.
Question 1: My this compound sample shows multiple spots on the TLC plate after initial extraction. How do I choose the right solvent system for column chromatography?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the presence of impurities. Selecting an appropriate solvent system for column chromatography is crucial for successful purification. The goal is to find a solvent system that provides good separation between this compound and the impurities.
A common starting point for the purification of triterpenoids like this compound is a non-polar solvent system, gradually increasing the polarity.[1] A standard and effective combination is a mixture of hexane and ethyl acetate.[1]
To optimize the solvent system, you can perform TLC analysis with varying ratios of these solvents. Aim for a solvent system where the Rf (retention factor) of this compound is around 0.25-0.35. This generally provides the best separation on a column.
Here are some suggested solvent systems to test on TLC:
-
Hexane:Ethyl Acetate (9:1)
-
Hexane:Ethyl Acetate (8:2)
-
Hexane:Ethyl Acetate (7:3)
-
Chloroform:Methanol (98:2)
If your compound is very polar, a more polar solvent system like dichloromethane/methanol might be necessary.[1]
Question 2: During column chromatography, my this compound is eluting with impurities, resulting in poor separation. What could be the cause and how can I fix it?
Answer:
Poor separation during column chromatography can be due to several factors. Here are some common causes and their solutions:
-
Improper Solvent System: The solvent system may not be optimal for separating your specific impurities. Re-evaluate your TLC and try a shallower gradient during column elution.
-
Column Overloading: Loading too much crude sample onto the column can lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Column Packing Issues: An improperly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, leading to poor separation. Ensure your column is packed uniformly.
-
Co-eluting Impurities: Some impurities may have very similar polarities to this compound, making them difficult to separate with a particular solvent system. In such cases, you might need to try a different stationary phase (e.g., alumina) or a different solvent system altogether. Sometimes, a multi-step purification involving both chromatography and recrystallization is necessary.
Question 3: My this compound is not eluting from the column, or the recovery is very low. What should I do?
Answer:
Low or no recovery of your compound from the column can be frustrating. Here are some potential reasons and troubleshooting steps:
-
Compound is too Polar: this compound might be too strongly adsorbed to the silica gel with the current solvent system. You will need to increase the polarity of your mobile phase. You can do this by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
-
Compound Precipitation on the Column: If the compound is not very soluble in the mobile phase, it might precipitate at the top of the column. Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading it onto the column.
-
Compound Degradation: Although less common for a stable compound like this compound, degradation on the silica gel is a possibility. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear.
Question 4: After column chromatography, my this compound is still not pure enough. What is the next step?
Answer:
If column chromatography alone does not yield the desired purity, recrystallization is an excellent subsequent purification step. Ethanol is a commonly used and effective solvent for the recrystallization of betulin and its derivatives.[2] The principle of recrystallization is to dissolve the impure compound in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.
Question 5: I am having trouble with the recrystallization of this compound. The yield is very low. How can I improve it?
Answer:
Low yield during recrystallization can be due to several factors:
-
Using too much solvent: This will keep your compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve your sample.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
The compound is highly soluble in the chosen solvent at low temperatures: If ethanol is not giving good results, you can try a mixed solvent system or a different solvent altogether.
Data Presentation
The following table provides a representative summary of the expected purity and yield of this compound at different stages of purification. Please note that these are typical values and actual results may vary depending on the initial purity of the crude extract and the specific experimental conditions.
| Purification Step | Key Parameters | Typical Purity (%) | Typical Yield (%) |
| Crude Extraction | Solvent: Ethanol | 50-70 | 85-95 |
| Silica Gel Column Chromatography | Mobile Phase: Hexane:Ethyl Acetate (gradient) | 85-95 | 70-85 |
| Recrystallization | Solvent: Ethanol | >98 | 80-90 |
Experimental Protocols
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Pack the column with silica gel (60-120 mesh) as a slurry in hexane.
-
Ensure the column is packed uniformly to avoid air bubbles and channels.
-
Add a small layer of sand on top of the silica gel.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Start the elution with a low polarity solvent system, such as 100% hexane or a hexane:ethyl acetate mixture (e.g., 95:5).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient could be:
-
Hexane:Ethyl Acetate (95:5)
-
Hexane:Ethyl Acetate (90:10)
-
Hexane:Ethyl Acetate (85:15)
-
Hexane:Ethyl Acetate (80:20)
-
-
Collect fractions of the eluent in test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
-
Dissolution:
-
Place the impure this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualization
References
Technical Support Center: Optimizing HPLC Separation of Methyl Betulonate
Welcome to the technical support center for the analysis of Methyl Betulonate. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of this compound from its potential impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: What is a recommended starting method for the HPLC analysis of this compound?
A typical starting point for analyzing this compound, a relatively non-polar triterpenoid, is a reverse-phase HPLC (RP-HPLC) method. Given its structural similarity to Betulin and Betulinic Acid, established methods for these compounds can be adapted.[1][2] this compound lacks a strong chromophore, so UV detection is typically performed at low wavelengths, such as 205-210 nm.[1]
An isocratic method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water is often successful.
Recommended Starting Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Sample Diluent | Acetonitrile or Mobile Phase |
Note: These parameters should be considered a starting point and may require optimization for your specific sample and system.
Q2: My this compound peak is exhibiting significant tailing. What are the causes and how can I resolve this?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can compromise resolution and quantification. For a relatively neutral compound like this compound, tailing is often caused by secondary interactions with the column, column contamination, or issues with the mobile phase.
Troubleshooting Steps for Peak Tailing:
-
Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, causing peak distortion.
-
Solution: Implement a column washing procedure. Flush the column with a strong, compatible solvent like isopropanol to remove contaminants. Using a guard column can also protect the analytical column from strongly retained matrix components.
-
-
Assess Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with any polar functional groups on the analyte, causing tailing.
-
Solution: Use a highly deactivated, end-capped column designed to minimize silanol activity. Alternatively, adding a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress silanol ionization and reduce these interactions.
-
-
Evaluate for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.
-
Solution: Dilute the sample by a factor of 10 and reinject. If the peak shape improves, the original sample was too concentrated.
-
-
Minimize Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening and tailing, especially for early-eluting peaks.
-
Solution: Use shorter, narrower internal diameter tubing (e.g., 0.005") where possible and ensure all fittings are properly seated to minimize dead volume.
-
Caption: A workflow diagram for diagnosing and solving HPLC peak tailing.
Q3: My this compound peak is fronting. What does this indicate and how do I fix it?
Peak fronting, where the first half of the peak is broader than the back, is less common than tailing but can still affect data quality. It often points to issues with the sample solvent, column overload, or physical column problems.
Troubleshooting Steps for Peak Fronting:
-
Check Sample Solvent Compatibility: If the sample is dissolved in a solvent significantly stronger (e.g., more organic in reverse-phase) than the mobile phase, the analyte band can spread before it reaches the column head, causing a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Evaluate for Mass or Volume Overload: Injecting too high a concentration (mass overload) or too large a volume (volume overload) can lead to fronting.
-
Solution: To check for mass overload, dilute the sample. To check for volume overload, inject a smaller volume of the same concentration. If peak shape improves in either case, adjust injection parameters accordingly.
-
-
Inspect for Column Bed Collapse or Voids: A physical shock or operating outside the column's recommended pressure or pH range can cause the packed bed at the column inlet to collapse, creating a void. This disrupts the sample flow path and leads to peak distortion.
-
Solution: This issue is often accompanied by a sudden drop in backpressure and a shift to shorter retention times. The column usually needs to be replaced. To prevent this, always operate within the manufacturer's specified limits.
-
Q4: How can I improve the resolution between this compound and a closely eluting impurity?
Poor resolution (Rs < 1.5) between two peaks can lead to inaccurate quantification. Improving resolution involves manipulating the three key factors of the "resolution equation": efficiency (N), selectivity (α), and retention factor (k).
Strategies for Improving Resolution:
| Strategy | Parameter to Adjust | How to Implement | Expected Outcome |
| Increase Retention Factor (k) | Mobile Phase Strength | In reverse-phase, decrease the percentage of the organic solvent (e.g., from 85% to 80% acetonitrile). | Increases retention time for both peaks, providing more time for separation. Effective if peaks are eluting very early. |
| Improve Selectivity (α) | Mobile Phase / Stationary Phase | This is the most powerful tool. • Change the organic modifier (e.g., switch from acetonitrile to methanol). • Adjust the pH of the mobile phase (if impurities are ionizable). • Change to a different column chemistry (e.g., C8 or Phenyl). | Alters the relative retention of the two compounds, potentially increasing the space between them. |
| Increase Efficiency (N) | Column / Flow Rate | • Use a column with a smaller particle size (e.g., 3 µm instead of 5 µm). • Use a longer column (e.g., 250 mm instead of 150 mm). • Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). | Produces narrower, sharper peaks, which are easier to resolve from one another. Note that this may increase backpressure and run time. |
Detailed Experimental Protocol
This section provides a detailed methodology for the analysis of this compound using RP-HPLC.
Objective: To quantify this compound and separate it from potential process-related impurities.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Methanol (HPLC grade, for sample preparation if needed)
-
Sample containing this compound
2. Instrument and Column
-
HPLC system with a UV/Vis or PDA detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
3. Preparation of Solutions
-
Mobile Phase (Acetonitrile:Water 85:15 v/v):
-
Measure 850 mL of acetonitrile into a 1 L graduated cylinder.
-
Add 150 mL of HPLC-grade water.
-
Transfer to a 1 L solvent reservoir bottle and mix thoroughly.
-
Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an inline degasser.
-
-
Sample Diluent: Use the mobile phase as the sample diluent.
-
Standard Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10-200 µg/mL) by diluting the stock solution with the sample diluent.
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the sample diluent to achieve an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
-
4. HPLC Method Parameters
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
Run Time: 20 minutes (or until all peaks of interest have eluted)
5. System Suitability and Analysis Sequence
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Perform a blank injection (diluent only) to check for system contamination.
-
Inject a mid-range working standard solution five or six times to check for system suitability (e.g., %RSD of peak area and retention time < 2%).
-
Run the calibration curve by injecting each working standard.
-
Inject the prepared samples.
-
Inject a check standard periodically (e.g., after every 10 sample injections) to monitor system performance.
References
preventing degradation of Methyl betulonate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the degradation of Methyl Betulonate during storage and experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Discoloration (Yellowing) of the sample | Oxidation: Exposure to air and/or light can lead to the formation of chromophoric degradation products. The allylic C-H bonds in the lupane skeleton might be susceptible to oxidation. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or storing it in a dark place. For long-term storage, refrigeration or freezing is recommended. |
| Decrease in purity over time (as determined by HPLC) | Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of moisture or acidic/basic contaminants, forming betulonic acid. | Ensure the compound is stored in a tightly sealed container in a desiccator to minimize exposure to moisture. Use anhydrous solvents for preparing solutions. Avoid acidic or basic conditions unless required for a specific reaction. |
| Thermal Degradation: Elevated temperatures can accelerate degradation reactions. | Store this compound at controlled room temperature for short-term storage. For long-term stability, store at 2-8°C or -20°C. Avoid repeated freeze-thaw cycles. | |
| Appearance of new peaks in HPLC chromatogram | Formation of Degradation Products: New peaks may correspond to hydrolysis products (betulonic acid), oxidation products, or isomers. | Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will help in understanding the degradation pathway and optimizing storage conditions. |
| Inconsistent experimental results | Degradation of stock solutions: this compound in solution may degrade faster than in solid form, especially if exposed to light or stored at room temperature for extended periods. | Prepare fresh stock solutions for each experiment. If solutions need to be stored, they should be kept at low temperatures, protected from light, and for a validated period. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C, protected from light and moisture. For short-term storage, 2-8°C in a dark, dry place is suitable. The container should be tightly sealed, and flushing with an inert gas like argon or nitrogen before sealing can further prevent oxidative degradation.
2. How stable is this compound in different solvents?
The stability of this compound in solution depends on the solvent, concentration, temperature, and light exposure. Protic solvents may facilitate hydrolysis of the methyl ester. It is advisable to prepare solutions fresh before use. If storage is necessary, use aprotic solvents like anhydrous acetonitrile or DMSO, store at -20°C, and protect from light. A preliminary stability study in the chosen solvent is recommended.
3. What are the likely degradation products of this compound?
The primary degradation pathways for this compound are likely to be:
-
Hydrolysis: The methyl ester at C-28 can be hydrolyzed to form betulonic acid. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The lupane skeleton may be susceptible to oxidation, particularly at allylic positions, leading to the formation of various oxidized derivatives.
-
Isomerization: Under certain conditions, rearrangement of the carbon skeleton could occur, although this is less common under typical storage conditions.
4. How can I monitor the stability of my this compound sample?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the purity of this compound and detect any degradation products. The method should be able to separate the parent compound from all potential degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for developing a stability-indicating HPLC assay.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for triterpenoids. A typical gradient could be:
-
0-20 min: 70-90% Acetonitrile
-
20-25 min: 90-70% Acetonitrile
-
25-30 min: 70% Acetonitrile
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze by HPLC.
2. Basic Hydrolysis:
-
Dissolve this compound in a suitable solvent.
-
Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent.
-
Add 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store solid this compound at 105°C for 24 hours.
-
Dissolve the stressed sample and analyze by HPLC.
5. Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze by HPLC.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study. In a real study, the percentage of degradation would be determined by the decrease in the peak area of this compound and the corresponding increase in the peak areas of the degradation products.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Product(s) (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Betulonic Acid |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 25% | Betulonic Acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 10% | Oxidized derivatives |
| Thermal | Solid State | 24 hours | 105°C | 5% | Unidentified thermal degradants |
| Photolytic | 1.2 million lux hours | N/A | Room Temp | 8% | Photodegradation products |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Addressing Assay Interference with Methyl Betulonate
Welcome to the technical support center for researchers using Methyl Betulonate. This resource provides troubleshooting guides and answers to frequently asked questions regarding potential assay interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is the methyl ester of betulinic acid, a naturally occurring pentacyclic triterpenoid.[1][2] It is isolated from various plant species, such as Akania bidwillii.[1] Researchers are investigating this compound for a range of biological activities, including its potential as an anti-malarial agent against Plasmodium falciparum and for its effects on human melanoma cell lines.[1][] Its parent compound, betulinic acid, has been studied for anti-cancer, anti-inflammatory, and anti-viral properties. Given its diverse biological activities, this compound is often used in various biochemical and cell-based assays.
Q2: What are the common types of assay interference observed with small molecules like this compound?
A2: Small molecules, particularly natural products, can sometimes produce misleading results in high-throughput screening (HTS) assays through various interference mechanisms. While specific data for this compound is limited, based on its chemical class (triterpenoid), potential interferences could include:
-
Colloidal Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. This is a common characteristic of what are known as "promiscuous inhibitors."
-
Fluorescence Interference: The compound may possess intrinsic fluorescence (autofluorescence) or quench the signal of fluorescent probes used in an assay. This can lead to either false-positive or false-negative readouts depending on the assay design.
-
Chemical Reactivity: The compound might react with assay components, such as amino acid residues on a target protein (e.g., cysteine) or other reagents in the assay buffer.
-
Redox Activity: Some compounds can undergo redox cycling, which can interfere with assay chemistries.
-
Light Interference: Colored compounds or precipitates can absorb or scatter light, affecting the readout of absorbance-based assays.
Q3: My initial screen suggests this compound is a hit. How can I confirm this is a genuine result and not an artifact?
A3: It is crucial to perform a series of secondary and orthogonal assays to validate any initial findings. A true hit will consistently show activity across different assay formats and conditions. The following troubleshooting guide outlines a workflow to help you confirm your results.
Troubleshooting Guide: Identifying and Mitigating Assay Interference
This guide provides a step-by-step approach to investigate potential assay interference by this compound.
Step 1: Initial Checks and Basic Controls
Is the observed activity dependent on the presence of the target?
-
Action: Run the assay without the target protein or with a denatured (heat-inactivated) version of the protein.
-
Expected Outcome for a True Hit: No activity should be observed in the absence of a functional target.
-
Indication of Interference: If you still observe a signal, the compound is likely interfering with the assay components or the detection system.
Is the compound soluble and stable in the assay buffer?
-
Action: Visually inspect the assay plate for any signs of precipitation. You can also use techniques like Dynamic Light Scattering (DLS) to check for aggregation.
-
Expected Outcome for a True Hit: The compound should be fully soluble at the tested concentrations.
-
Indication of Interference: Precipitation or aggregation can cause non-specific inhibition or light scattering.
Step 2: Investigating Specific Interference Mechanisms
The following table summarizes key experiments to identify common interference mechanisms.
| Potential Interference | Experimental Protocol | Interpretation of Results |
| Colloidal Aggregation | Detergent-Based Assay: 1. Prepare two sets of your assay.2. To one set, add a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100) to the assay buffer before adding this compound.3. Compare the dose-response curves between the two sets. | If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation-based inhibition. |
| Fluorescence Interference | Autofluorescence Check: 1. In a plate, add this compound at your test concentrations to the assay buffer without any fluorescent reagents.2. Read the plate at the same excitation and emission wavelengths used in your assay.Quenching Check: 1. In a separate plate, add your fluorescent probe/substrate at its working concentration to the assay buffer.2. Add this compound at your test concentrations.3. Measure the fluorescence and compare it to wells without the compound. | Autofluorescence: A significant signal from this compound alone indicates it is autofluorescent and could be a source of false positives.Quenching: A decrease in the fluorescent signal of the probe in the presence of this compound suggests quenching, which could lead to false negatives or positives depending on the assay format. |
| Chemical Reactivity | Pre-incubation Time Course: 1. Vary the pre-incubation time of the target protein with this compound before initiating the reaction.2. Measure the activity at different time points.Thiol Reactivity Check: 1. Run the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT) (1-10 mM). | Time-Dependent Inhibition: A progressive increase in inhibition with longer pre-incubation times may suggest covalent modification.Reversal by DTT: If the compound's activity is diminished in the presence of DTT, it may indicate reactivity with cysteine residues. |
Step 3: Orthogonal Assays and Hit Confirmation
If your compound passes the initial checks and does not appear to be a promiscuous inhibitor, the next step is to confirm its activity using an orthogonal assay.
-
What is an orthogonal assay? An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.
-
Why is it important? If this compound shows consistent activity in a mechanistically distinct assay, it provides strong evidence that the observed effect is genuine and not an artifact of the primary assay's technology.
| Primary Assay Technology | Suggested Orthogonal Assay |
| Fluorescence-Based | Absorbance-Based, Luminescence-Based, or a Label-Free method (e.g., Surface Plasmon Resonance) |
| Absorbance-Based | Fluorescence-Based, Luminescence-Based, or a direct binding assay |
| Cell Viability (e.g., MTT) | Apoptosis Assay (e.g., Caspase-Glo), Cell Proliferation (e.g., BrdU incorporation), or High-Content Imaging |
Visualizing Experimental Workflows
Workflow for Investigating Assay Interference
The following diagram illustrates a logical workflow for triaging a potential hit like this compound to rule out common assay interferences.
Caption: A decision tree for troubleshooting potential assay interference.
Potential Signaling Pathways of Interest for Betulinic Acid Derivatives
Derivatives of betulinic acid have been shown to induce apoptosis in cancer cells through various signaling pathways. While the specific pathways modulated by this compound require further investigation, the following diagram illustrates a generalized apoptosis pathway that may be relevant.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
This technical support guide is intended to provide a framework for identifying and addressing potential assay interference when working with this compound. Always consult the literature and consider the specific details of your assay system when designing and interpreting your experiments.
References
Technical Support Center: Scaling Up Methyl Betulonate Synthesis
Welcome to the technical support center for the synthesis of Methyl Betulonate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
The most prevalent and studied route for scaling up this compound synthesis starts from Betulin. It is a two-step process:
-
Oxidation: Selective oxidation of the primary and secondary hydroxyl groups of Betulin to yield Betulonic acid.
-
Esterification: Methyl esterification of the carboxylic acid group of Betulonic acid to produce this compound.
Q2: What are the primary challenges in scaling up the oxidation of Betulin to Betulonic acid?
The main challenge is achieving selective oxidation.[1] Betulin possesses three reactive centers: a primary hydroxyl group at C-28, a secondary hydroxyl group at C-3, and an isopropenyl moiety.[1] Non-selective oxidation can lead to a mixture of products, including aldehydes, ketones, and acids, which complicates purification and reduces the overall yield.[1]
Q3: How can the selectivity of Betulin oxidation be improved at scale?
Several strategies can be employed to enhance selectivity:
-
Use of Solid Supports: Performing the oxidation with Cr(VI) compounds on solid supports like alumina has been shown to yield Betulonic acid as a single product in high yields (93-98%) at room temperature.[1] The Al³⁺ ions are proposed to protect the double bond, thus increasing selectivity.[1]
-
Protecting Groups: Although it adds extra steps to the synthesis, protection of the more reactive primary alcohol group can allow for more controlled oxidation of the secondary alcohol.
-
Controlled Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and molar ratio of reactants is crucial. For instance, shorter reaction times and lower temperatures can favor the formation of the aldehyde intermediate.
Q4: What are the common impurities encountered in this compound synthesis?
During the synthesis, several impurities can form:
-
From Oxidation:
-
Betulonic aldehyde: Incomplete oxidation of the C-28 hydroxyl group.
-
Unreacted Betulin: Incomplete reaction.
-
Over-oxidized products: Oxidation of the isopropenyl double bond if not properly protected.
-
Isomers: Rearrangement of the betulin structure under certain conditions.
-
-
From Esterification:
-
Unreacted Betulonic acid: Incomplete esterification.
-
Byproducts from reagents: Depending on the esterification method used.
-
Q5: What are the key considerations for the purification of this compound at an industrial scale?
Scaling up purification presents its own set of challenges:
-
Chromatography: While effective at the lab scale, column chromatography can be costly and time-consuming for large quantities. Method development is required to optimize solvent usage and separation efficiency.
-
Crystallization: This is a more scalable purification method. Solvent selection is critical to ensure high purity and yield. The solubility of this compound in different solvents needs to be carefully studied.
-
Filtration and Drying: Efficient solid-liquid separation and drying are necessary to isolate the final product without degradation.
Troubleshooting Guides
Issue 1: Low Yield of Betulonic Acid in the Oxidation Step
| Possible Cause | Troubleshooting Action |
| Non-selective oxidation | - Implement the use of a solid support like alumina for the oxidation reaction to improve selectivity.- Consider a synthetic route involving protecting groups for the primary alcohol.- Optimize the molar ratio of the oxidizing agent to betulin. |
| Incomplete reaction | - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions (with solid supports).- Verify the activity of the oxidizing agent. |
| Degradation of product | - Control the reaction temperature, as oxidation reactions can be exothermic.- Quench the reaction promptly once completion is observed. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Action |
| Over-oxidation | - Reduce the amount of oxidizing agent.- Lower the reaction temperature.- Use a milder or more selective oxidizing agent. |
| Side reactions with the isopropenyl group | - Use a solid support like alumina, where Al³⁺ ions can protect the double bond.- Employ a synthetic route with a protecting group for the double bond if necessary. |
| Incorrect reaction conditions | - Re-evaluate and optimize reaction parameters such as solvent, temperature, and pH. |
Issue 3: Difficulty in Purifying this compound
| Possible Cause | Troubleshooting Action |
| Complex mixture of impurities | - Revisit and optimize the oxidation and esterification steps to minimize byproduct formation.- Employ a multi-step purification process, such as a combination of crystallization and chromatography. |
| Poor crystallization | - Screen a variety of solvents and solvent mixtures to find optimal conditions for crystallization.- Control the cooling rate during crystallization to promote the formation of pure crystals. |
| Co-elution of impurities in chromatography | - Optimize the mobile phase composition and gradient.- Consider using a different stationary phase. |
Quantitative Data
Table 1: Comparison of Betulin Oxidation on Different Solid Supports
| Solid Support | Oxidizing Agent | Product(s) | Selectivity for Betulonic Acid | Yield of Betulonic Acid | Reference |
| Alumina (Al₂O₃) | K₂Cr₂O₇/H₂SO₄ in aqueous acetone | Betulonic acid | 100% | 93-98% | |
| Zeolites | Cr(VI) compounds in aqueous acetone | Betulonic acid and aldehyde (2:1 ratio) | ~67% | Not specified | |
| Silica gel (SiO₂) | Cr(VI) compounds in aqueous acetone | Betulonic aldehyde | 0% (100% for aldehyde) | Not specified |
Experimental Protocols
Protocol 1: Scaled-Up Synthesis of Betulonic Acid using Alumina Support
This protocol is an adaptation of a lab-scale procedure with considerations for scale-up.
1. Preparation:
-
In a suitable reactor equipped with mechanical stirring and temperature control, prepare a suspension of alumina in aqueous acetone.
-
Separately, dissolve Betulin in acetone.
2. Reaction:
-
Add the Betulin solution to the alumina suspension.
-
Prepare a solution of Potassium dichromate (K₂Cr₂O₇) and Sulfuric acid (H₂SO₄) in water.
-
Slowly add the oxidizing agent solution to the reactor while maintaining the temperature between 15-25°C. The reaction is exothermic and may require cooling.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
3. Work-up:
-
Once the reaction is complete, filter the mixture to remove the alumina.
-
Wash the alumina cake with acetone to recover any adsorbed product.
-
Combine the filtrate and washes.
-
Add water to the acetone solution to precipitate the crude Betulonic acid.
-
Filter the precipitate, wash with water, and dry under vacuum.
4. Purification:
-
The crude Betulonic acid can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.
Protocol 2: Methyl Esterification of Betulonic Acid
1. Preparation:
-
In a reactor, dissolve the purified Betulonic acid in a suitable solvent (e.g., a mixture of Dichloromethane and Methanol).
2. Reaction:
-
Add a catalyst for the esterification. This can be an acid catalyst like 4-toluenesulfonic acid.
-
Stir the mixture under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
3. Work-up:
-
Cool the reaction mixture.
-
Neutralize the acid catalyst with a base, for example, triethylamine.
-
Evaporate the solvents under reduced pressure.
4. Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound from Betulin.
Caption: Challenges in the selective oxidation of Betulin.
Caption: A logical troubleshooting workflow for scaling up this compound synthesis.
References
Technical Support Center: Methyl Betulonate Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of methyl betulonate.
Troubleshooting Guides
Crystallization of this compound can present several challenges. This guide addresses common problems in a question-and-answer format, providing specific solutions and preventative measures.
Problem 1: Oiling Out or Liquid-Liquid Phase Separation (LLPS)
Q: My this compound is separating as an oil or a second liquid phase instead of forming crystals. What is happening and how can I fix it?
A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a supersaturated liquid phase rather than a solid crystalline phase. This often leads to the inclusion of impurities and poor-quality crystals.
Solutions:
-
Reduce Supersaturation Rate: High supersaturation is a primary cause of oiling out. Slow down the process that induces supersaturation.
-
Cooling Crystallization: Decrease the cooling rate.
-
Antisolvent Crystallization: Add the antisolvent more slowly and with vigorous stirring.
-
-
Increase Seeding: Introduce seed crystals into the solution at a point of slight supersaturation. This provides a surface for crystal growth to occur, bypassing the formation of the oil phase.
-
Solvent System Modification: The choice of solvent is critical.
-
Use a solvent system where this compound has moderate, rather than extremely high, solubility.
-
Consider using a co-solvent to modify the polarity of the crystallization medium.
-
-
Temperature Control: For antisolvent crystallization, operating at a higher temperature can sometimes prevent oiling out by increasing the solubility window.
Troubleshooting Workflow for Oiling Out
Caption: Troubleshooting steps for oiling out during crystallization.
Problem 2: Formation of Amorphous Precipitate
Q: Instead of distinct crystals, I am getting a fine, powder-like amorphous solid. How can I promote the formation of well-defined crystals?
A: Amorphous solids lack the long-range order of a crystalline material. Their formation is often a result of rapid precipitation, which does not allow sufficient time for the molecules to arrange into an ordered crystal lattice.
Solutions:
-
Decrease the Rate of Precipitation: Similar to preventing oiling out, a slower crystallization process is key.
-
For cooling crystallization, a slower cooling rate is beneficial.
-
For antisolvent crystallization, reduce the rate of antisolvent addition.
-
-
Solvent Selection: The solvent can influence the crystal habit. Experiment with different solvents or solvent mixtures. For triterpenoids like this compound, solvents such as ethanol, methanol, acetone, and ethyl acetate are often used.
-
pH Adjustment: If the molecule has ionizable groups, the pH of the solution can significantly impact its solubility and crystallization behavior. Ensure the pH is optimal for the non-ionized form of the compound.
-
Use of Additives: In some cases, small amounts of specific additives can inhibit the formation of amorphous material and promote crystalline growth.
Logical Flow for Preventing Amorphous Precipitation
Caption: Decision tree for preventing amorphous precipitate formation.
Problem 3: Poor Crystal Quality or Undesirable Crystal Habit
Q: My crystals are very small, needle-shaped, or agglomerated, which makes them difficult to filter and handle. How can I improve the crystal morphology?
A: Crystal habit refers to the characteristic external shape of a crystal. For practical applications, a more isometric (cubic or prismatic) shape is often preferred over acicular (needle-like) or plate-like crystals due to better flowability and handling properties.
Solutions:
-
Solvent System Optimization: The solvent has a significant impact on crystal habit. Polar solvents may favor the growth of certain crystal faces over others. Experiment with a range of solvents and co-solvent systems.
-
Control of Supersaturation: A lower level of supersaturation generally favors slower crystal growth and can lead to larger, more well-defined crystals.
-
Stirring Rate: The agitation rate can influence crystal size and agglomeration. A lower stirring rate may reduce secondary nucleation and promote the growth of larger crystals, but it must be sufficient to ensure homogeneity.
-
Habit Modifiers: The presence of certain impurities or intentionally added "habit modifiers" can alter the crystal shape by selectively adsorbing to specific crystal faces, thereby inhibiting their growth.
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables are based on data for the closely related compounds, betulin and betulinic acid. Researchers should use this data as a starting point and optimize for their specific system.
Table 1: Solubility of Betulin in Various Organic Solvents at Different Temperatures
| Solvent | Solubility (g/L) at 15.2 °C | Solubility (g/L) at 35.2 °C |
| Acetone | 5.2 | 13.7 |
| Cyclohexane | 0.1 | 0.67 |
Data adapted from literature on betulin solubility.[1][2]
Table 2: Relative Solubility of Betulin in Different Solvent Classes
| Solvent Class | Solubility Trend |
| Alcohols | 1-butanol > 1-propanol > ethanol > 1-pentanol > 1-hexanol > methanol |
| Esters | ethyl acetate > methyl acetate > ethyl formate ≈ methyl formate |
Data based on qualitative and comparative solubility studies of betulin.[1]
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Solvent Selection: Choose a suitable solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, isopropanol, or acetone).
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen solvent at its boiling point. Ensure all the solid has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Crystal Growth: Once crystals begin to form, allow the flask to stand undisturbed for several hours to maximize crystal growth.
-
Further Cooling: To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Antisolvent Crystallization of this compound
-
Solvent System Selection: Choose a solvent in which this compound is readily soluble (e.g., acetone, ethyl acetate) and an antisolvent in which it is poorly soluble but miscible with the solvent (e.g., water, hexane).
-
Dissolution: Dissolve the crude this compound in a minimal amount of the good solvent.
-
Antisolvent Addition: Slowly add the antisolvent to the stirred solution until the solution becomes slightly turbid, indicating the onset of precipitation.
-
Crystal Growth: Stop the addition of the antisolvent and continue stirring for a period to allow the crystals to grow. If no crystals form, a small amount of additional antisolvent can be added, or the solution can be gently warmed to dissolve the initial precipitate and then cooled slowly.
-
Seeding (Optional): If nucleation is slow, add a small number of seed crystals at the point of slight turbidity.
-
Completion of Precipitation: Once crystal growth is established, continue the slow addition of the antisolvent to complete the precipitation.
-
Isolation and Drying: Isolate, wash, and dry the crystals as described in the cooling crystallization protocol.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound? A1: There is no single "best" solvent, as the optimal choice depends on the desired outcome (e.g., purity vs. yield, specific crystal habit). Based on data for similar triterpenoids, good starting points include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate). A systematic solvent screening is recommended.[1]
Q2: How can I increase the yield of my crystallization? A2: To increase the yield, ensure that you are using the minimum amount of hot solvent necessary for dissolution in cooling crystallization. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) will also decrease the solubility of the compound in the mother liquor, leading to a higher yield. For antisolvent crystallization, adding a larger volume of the antisolvent will decrease the final solubility and increase the yield.
Q3: My compound won't crystallize at all. What should I do? A3: If no crystals form, the solution may not be sufficiently supersaturated. For cooling crystallization, try evaporating some of the solvent to increase the concentration and then cool again. For antisolvent crystallization, add more antisolvent. If these methods fail, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation. As a last resort, remove the solvent entirely and attempt crystallization with a different solvent system. The purity of the compound should also be verified, as high levels of impurities can inhibit crystallization.
Q4: Can I use a mixture of solvents for crystallization? A4: Yes, a two-solvent system (a "good" solvent and a "poor" solvent) is often used in antisolvent crystallization and can be very effective for compounds that are highly soluble in some solvents and poorly soluble in others. Common combinations include acetone/water and ethanol/hexane.[3]
Q5: How do I know if my crystals are pure? A5: The purity of the crystallized material should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
References
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Methyl Betulonate and Betulinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of methyl betulonate and betulinic acid, two closely related pentacyclic triterpenoids. While betulinic acid is a well-studied compound with extensive data on its anticancer properties, research on this compound is less abundant. This comparison summarizes the available experimental data to aid researchers in evaluating their potential as cytotoxic agents.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and betulinic acid against various cancer cell lines. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of a cell population and are a standard measure of cytotoxicity.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MEL-2 | Melanoma | 10.2[1] |
| Methyl 2-bromobetulonate | CCRF-CEM | Leukemia | 2.9[2] |
| Betulinic Acid | A549 | Lung Carcinoma | 15.51[3] |
| MCF-7 | Breast Cancer | 38.82[3] | |
| PC-3 | Prostate Cancer | 32.46[3] | |
| HT-29 | Colon Carcinoma | 18.5 | |
| A375 | Melanoma | 18.8 - 20.7 | |
| EPG85-257 (drug-sensitive) | Gastric Carcinoma | 2.01 - 6.16 | |
| EPP85-181 (drug-sensitive) | Pancreatic Carcinoma | 3.13 - 7.96 | |
| A2780 | Ovarian Cancer | 44.47 | |
| U937 | Myeloid Leukemia | Not specified, but significant cytotoxic effect observed |
Note: Data for Methyl 2-bromobetulonate, a derivative of this compound, is included for additional context.
Cytotoxic Mechanism of Action
Betulinic Acid:
The cytotoxic activity of betulinic acid is predominantly attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. The primary mechanism involves the direct targeting of mitochondria, leading to the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like cytochrome c. This triggers a cascade of caspase activation (caspase-9 and caspase-3), ultimately leading to the execution of the apoptotic program. This mitochondrial-mediated pathway is often referred to as the intrinsic pathway of apoptosis.
This compound:
Currently, there is limited published research detailing the specific mechanism of cytotoxic action for this compound. While it is structurally similar to betulinic acid, it cannot be assumed that it operates through the identical apoptotic pathways. Further investigation is required to elucidate whether this compound induces apoptosis and, if so, to identify the signaling pathways involved.
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the cytotoxicity of these compounds.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or betulinic acid) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection
1. Annexin V-FITC and Propidium Iodide (PI) Staining:
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) to detect these early apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Cell Treatment: Cells are treated with the test compound for a specified duration to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Signaling Pathways and Experimental Workflows
Betulinic Acid-Induced Apoptosis Pathway
The following diagram illustrates the established signaling pathway for betulinic acid-induced apoptosis.
Caption: Betulinic acid induces apoptosis via the mitochondrial pathway.
General Experimental Workflow for Cytotoxicity Assessment
This diagram outlines a typical workflow for evaluating the cytotoxic properties of a compound.
Caption: Standard workflow for in vitro cytotoxicity and apoptosis analysis.
References
A Comparative Guide to the Analysis of Methyl Betulonate: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals engaged in the analysis of methyl betulonate, a critical derivative of the bioactive triterpenoid betulin, selecting the optimal analytical methodology is paramount for ensuring data accuracy, reliability, and efficiency. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, supported by detailed experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): A Proposed Method for Robust Quantification
HPLC stands as a cornerstone technique for the quantitative analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. While a specific validated HPLC method for this compound is not widely published, a robust method can be established based on the analysis of structurally similar triterpenoids such as betulin and betulinic acid.
Proposed HPLC Experimental Protocol
This proposed method is designed to provide a starting point for the development and validation of a specific analytical procedure for this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards and quality control samples at various concentrations.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC column.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 85:15 v/v) is a common starting point for triterpenoid separation.[2] The exact ratio should be optimized to achieve the best separation and peak shape for this compound.
-
Flow Rate: A flow rate of 1.0 mL/min is typically employed.[1]
-
Column Temperature: Maintain the column at a constant temperature, for instance, 25°C, to ensure reproducible retention times.[1]
-
Injection Volume: A 20 µL injection volume is a standard practice.
-
Detection: UV detection at a wavelength of approximately 210 nm is suitable for triterpenoids that lack a strong chromophore.
3. Method Validation: The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for triterpenoids is 10-125 µg/mL.
-
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies are performed to determine accuracy.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at both the intra-day and inter-day levels.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The following diagram illustrates the typical workflow for validating an HPLC method for this compound analysis.
Caption: Figure 1. HPLC Method Validation Workflow.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
| Parameter | Proposed HPLC Method | High-Performance Thin-Layer Chromatography (HPTLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation on a thin layer of adsorbent material with detection via densitometry. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Quantitative analysis, purity assessment. | Qualitative and semi-quantitative screening, fingerprinting. | Identification and quantification of volatile or derivatized compounds. | Structural elucidation, definitive identification, and quantitative analysis. |
| Sample Throughput | Moderate (serial analysis). | High (parallel analysis of multiple samples). | Moderate to low (requires derivatization for non-volatile compounds). | Low (longer acquisition times per sample). |
| Sensitivity | High (µg/mL to ng/mL). | Moderate (ng to µg per spot). | Very high (pg to fg level). | Low (mg to µg level). |
| Selectivity | High, tunable with mobile phase and column chemistry. | Moderate, can be enhanced with specific spray reagents. | Very high, based on both retention time and mass fragmentation patterns. | Very high, provides detailed structural information. |
| Cost | Moderate to high (instrumentation and solvent consumption). | Low to moderate. | High (instrumentation and maintenance). | Very high (instrumentation and maintenance). |
| Ease of Use | Requires skilled operators. | Relatively simple to perform. | Requires skilled operators and expertise in data interpretation. | Requires highly skilled operators and expertise in spectral interpretation. |
Experimental Protocols for Alternative Methods
1. High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Apply standard and sample solutions as bands using an automated applicator.
-
Mobile Phase: A mixture of non-polar and moderately polar solvents, such as toluene:chloroform:ethanol (4:4:1 v/v/v), can be effective for separating triterpenoids.
-
Development: Develop the plate in a chromatographic chamber to a specific distance.
-
Derivatization: After development, dry the plate and spray with a suitable visualization reagent, such as an anisaldehyde-sulfuric acid reagent, followed by heating. This is often necessary as many triterpenoids do not have a strong native UV absorbance.
-
Detection: Densitometric scanning in absorbance or fluorescence mode at a specific wavelength.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: As this compound is a non-volatile triterpenoid, derivatization is essential to increase its volatility and thermal stability. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Temperature Program: A programmed temperature gradient is used to elute the derivatized analytes.
-
Ionization: Electron Ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.
-
Data Analysis: Identification is based on the retention time and the fragmentation pattern in the mass spectrum, often compared to a spectral library. Quantification is achieved using a calibration curve.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a sufficient amount of the purified this compound sample (typically in the mg range) in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a series of NMR spectra, including ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) for structural confirmation.
-
Quantitative NMR (qNMR): For quantitative analysis, a certified internal standard with a known concentration is added to the sample. The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to that of the internal standard.
The following diagram provides a visual comparison of the key attributes of these analytical techniques.
Caption: Figure 2. Method Comparison Diagram.
Conclusion
The choice of an analytical method for this compound depends heavily on the specific research or quality control objective. The proposed HPLC method offers a balance of sensitivity, selectivity, and quantitative accuracy, making it well-suited for routine analysis and quality control in drug development. HPTLC provides a cost-effective and high-throughput option for screening and fingerprinting analysis. For applications requiring the highest sensitivity and confident identification, GC-MS is a powerful tool, provided that appropriate derivatization is performed. Finally, NMR spectroscopy remains the gold standard for unambiguous structure elucidation and can be employed for accurate quantitative analysis, albeit with lower throughput. By understanding the principles, protocols, and comparative performance of these techniques, researchers can make an informed decision to best suit their analytical needs for this compound.
References
Immunoassay Cross-Reactivity Profile of Methyl Betulonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of methyl betulonate in immunoassays. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar compounds, namely other pentacyclic triterpenoids and steroids, to predict and understand its potential behavior in common immunoassay platforms. The information presented herein is intended to guide researchers in designing and interpreting immunoassays where this compound or related compounds may be present.
Principles of Immunoassay Cross-Reactivity
Immunoassays are highly specific analytical methods that rely on the binding of an antibody to its target antigen. However, the specificity is not always absolute. Cross-reactivity can occur when an antibody binds to a non-target molecule that is structurally similar to the intended antigen.[1] This can lead to inaccurate quantification and false-positive results.[2]
The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound.[3][4][5] Molecules with similar backbone structures, functional groups, and stereochemistry are more likely to be recognized by the same antibody. This compound, a pentacyclic triterpenoid, shares a core structure with many other natural and synthetic compounds, making an assessment of its potential cross-reactivity crucial for accurate immunoassay development.
Potential Cross-Reactivity of this compound
Table 1: Illustrative Cross-Reactivity of Structurally Similar Steroids in a Cortisol Immunoassay
| Compound | Structural Similarity to Cortisol | % Cross-Reactivity |
| Cortisol | - | 100% |
| Prednisolone | High | 125% |
| 11-Deoxycortisol | High | 57% |
| Corticosterone | Moderate | 29% |
| Progesterone | Moderate | 1.2% |
| Testosterone | Low | <0.1% |
Note: This data is adapted from publicly available information on steroid hormone immunoassays and is intended for illustrative purposes only. Actual cross-reactivity will vary depending on the specific antibody and assay conditions.
The data in Table 1 demonstrates that compounds with high structural similarity to the target analyte (cortisol) exhibit significant cross-reactivity, while those with lower similarity show minimal interference. Given that this compound is a pentacyclic triterpenoid, it is plausible that it could cross-react in immunoassays designed for other triterpenoids like betulinic acid, oleanolic acid, or ursolic acid, should such assays be developed.
Experimental Protocol for Determining Cross-Reactivity
A common method for determining the cross-reactivity of a compound in an immunoassay is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .
Principle
In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal generated by the labeled antigen is inversely proportional to the amount of analyte in the sample. To determine cross-reactivity, the interfering compound is added to the assay instead of the target analyte, and the concentration that causes a 50% reduction in signal (IC50) is determined.
Materials
-
Microtiter plate pre-coated with a specific antibody
-
This compound and other potential cross-reactants
-
Target analyte (for standard curve)
-
Enzyme-labeled antigen
-
Substrate solution
-
Stop solution
-
Wash buffer
-
Plate reader
Procedure
-
Preparation of Standards and Test Compounds: Prepare a serial dilution of the target analyte to generate a standard curve. Prepare a separate serial dilution of this compound and other potential cross-reactants.
-
Competitive Reaction: Add a fixed amount of enzyme-labeled antigen and varying concentrations of either the standard or the test compound to the antibody-coated wells.
-
Incubation: Incubate the plate to allow for competitive binding to occur.
-
Washing: Wash the plate to remove any unbound reagents.
-
Substrate Addition: Add the substrate solution to the wells. The enzyme on the bound labeled antigen will convert the substrate into a colored product.
-
Signal Measurement: Stop the reaction by adding a stop solution and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the log of the concentration for both the standard and the test compounds. Determine the IC50 value for each. The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizing the Workflow
The following diagrams illustrate the competitive immunoassay principle and the logical workflow for assessing cross-reactivity.
References
- 1. elisakits.co.uk [elisakits.co.uk]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Methyl Betulonate and Doxorubicin in Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-melanoma properties of Methyl betulonate and the widely-used chemotherapeutic agent, doxorubicin. The following sections detail their effects on cell viability, apoptosis induction, and underlying signaling pathways, supported by experimental data and protocols.
Overview
Malignant melanoma remains a significant challenge in oncology due to its high metastatic potential and resistance to conventional therapies. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of cancer treatment for decades, exerting its cytotoxic effects through DNA intercalation and topoisomerase II inhibition[1]. However, its clinical utility is often limited by severe side effects, including cardiotoxicity[1].
This compound, a derivative of the naturally occurring pentacyclic triterpene betulinic acid, has emerged as a promising candidate in cancer therapy. Betulinic acid and its derivatives have demonstrated selective cytotoxicity against melanoma cells while showing lower toxicity to normal cells[2]. This comparative guide aims to provide a side-by-side evaluation of these two compounds in the context of melanoma treatment.
Comparative Efficacy: Cell Viability
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound (represented by its parent compound, betulinic acid) and doxorubicin in various melanoma cell lines.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Betulinic Acid | A375 | 72h | 5.7 - 19.2 | [3] |
| Betulinic Acid | A375 | 24h | 16.91 | [4] |
| Betulinic Acid | MEL-2 | Not Specified | 4.2 - 10.2 (µg/mL) | |
| Betulinic Acid | B164A5 | 72h | 8.11 - 9.15 | |
| Betulinic Acid | Me665/2/21, Me665/2/60 | Not Specified | 1.5 - 1.6 (µg/mL) | |
| Doxorubicin | A375 | 24h | 0.043 (IC20) | |
| Doxorubicin | A375 | 48h | Not Specified | |
| Doxorubicin | A375 | 72h | Not Specified | |
| Doxorubicin | MNT-1 | 24h, 48h, 72h | Higher than A375 |
Mechanism of Action: Apoptosis Induction
Both this compound (as represented by betulinic acid) and doxorubicin have been shown to induce apoptosis, or programmed cell death, in melanoma cells.
This compound (Betulinic Acid): Betulinic acid and its derivatives trigger apoptosis in melanoma cells through the intrinsic, or mitochondrial, pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. Studies have shown that these compounds can induce morphological changes characteristic of apoptosis, such as nuclear fragmentation and the formation of apoptotic bodies. The induction of apoptosis by betulinic acid is often associated with the generation of reactive oxygen species (ROS).
Doxorubicin: Doxorubicin is also a potent inducer of apoptosis in melanoma cells. Its mechanism involves DNA damage, which subsequently activates apoptotic signaling cascades. In some melanoma cell lines, doxorubicin treatment leads to an increase in early apoptotic cells. The apoptotic response to doxorubicin can be enhanced by combination with other treatments, such as hyperthermia.
Signaling Pathways
The cytotoxic effects of both compounds are mediated by complex intracellular signaling pathways.
This compound (Betulinic Acid): The pro-apoptotic activity of betulinic acid in melanoma cells is linked to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and JNK. These pathways are activated upstream by ROS. Additionally, the PI3K/Akt signaling pathway has been implicated in the cellular response to betulinic acid.
Doxorubicin: Doxorubicin's effects on melanoma cells are also intertwined with key signaling pathways. The PI3K/Akt pathway is known to play a role in the cellular response to doxorubicin-induced DNA damage, and its inhibition can enhance doxorubicin-induced apoptosis. The MAPK pathway is also implicated in melanoma progression and the response to chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate melanoma cells (e.g., A375, MNT-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat melanoma cells with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound and Doxorubicin in melanoma cells.
Experimental Workflow
Caption: Experimental workflows for cell viability and apoptosis assays.
Conclusion
This comparative guide highlights the distinct and overlapping mechanisms of this compound (represented by betulinic acid) and doxorubicin in melanoma cells. While doxorubicin is a potent, broadly acting cytotoxic agent, its use is hampered by significant toxicity. This compound and related compounds present a promising alternative, demonstrating selective cytotoxicity towards melanoma cells and acting through specific signaling pathways. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound in melanoma treatment.
References
A Comparative Guide to Analytical Techniques for the Characterization of Methyl Betulonate
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of Methyl betulonate, a pentacyclic triterpenoid with significant pharmacological potential, is crucial for its development as a therapeutic agent. A variety of analytical techniques are employed to elucidate its structure, confirm its identity, and quantify its presence in various matrices. This guide provides a detailed comparison of the most common analytical techniques used for the characterization of this compound, supported by experimental data and protocols to aid researchers in selecting the most appropriate methods for their specific needs.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical technique for this compound characterization depends on the specific research question, whether it is structural elucidation, quantification, or purity assessment. The following table summarizes the key performance characteristics of the most frequently used methods.
| Technique | Information Provided | Sample Amount | Sensitivity | Resolution | Throughput |
| HPLC-UV | Quantification, Purity | µg-mg | µg/mL - ng/mL[1][2][3] | High | High |
| NMR Spectroscopy | Definitive Structure | mg[4] | Low | Very High | Low |
| Mass Spectrometry | Molecular Weight, Structure | ng-µg | ng/mL - pg/mL[5] | High | High |
| FTIR Spectroscopy | Functional Groups | mg | Moderate | Moderate | High |
| X-ray Crystallography | 3D Molecular Structure | mg (single crystal) | N/A | Atomic | Very Low |
In-Depth Analysis of Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the separation, quantification, and purity analysis of this compound. Coupled with a UV detector, it offers a robust and reliable method for routine analysis.
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For triterpenoids like this compound, which lack a strong chromophore, detection is typically performed at low UV wavelengths (around 210 nm).
Performance:
-
Linearity: HPLC methods for triterpenoids demonstrate excellent linearity with correlation coefficients (r²) typically exceeding 0.999.
-
Sensitivity: Limits of Detection (LOD) and Quantification (LOQ) for related triterpenoids are in the range of 0.08–0.65 µg/mL and 0.24–1.78 µg/mL, respectively. Some methods can achieve even lower detection limits.
-
Precision: The relative standard deviation (RSD) for intra- and inter-day precision is generally below 2%.
-
Accuracy: Recovery values are typically within the range of 95-105%.
Experimental Protocol: Quantitative Analysis of this compound by RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an isocratic or gradient pump.
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. For betulinic acid, a mobile phase of acetonitrile and water (80:20, v/v) has been reported. The mobile phase can be optimized for this compound to achieve the best separation.
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable solvent, such as methanol or ethanol, to a known concentration. Filter the solutions through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Calibration: Prepare a series of standard solutions of this compound at different concentrations to construct a calibration curve.
-
Quantification: Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments are employed to determine the complete chemical structure.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shifts, coupling constants, and correlations observed in NMR spectra provide detailed information about the molecular structure and stereochemistry.
Performance:
-
Information Richness: Provides definitive structural information, including the carbon skeleton and the position and stereochemistry of substituents.
-
Sample Requirement: Requires a relatively large amount of pure sample (typically 5-10 mg).
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good spectral resolution.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software. The chemical shifts of ¹H and ¹³C nuclei in a related compound, betulinic acid methyl ester, have been reported and can serve as a reference. For instance, characteristic signals for the methyl ester functionality would be observed.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound. When coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for both identification and structural analysis.
Principle: MS measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides valuable structural information.
Performance:
-
Sensitivity: A highly sensitive technique capable of detecting analytes at very low concentrations.
-
Specificity: Provides high specificity for compound identification based on its unique mass spectrum and fragmentation pattern.
Experimental Protocol: GC-MS Analysis of this compound
Due to the low volatility of triterpenoids, a derivatization step is often necessary before GC-MS analysis.
-
Derivatization: Silylation is a common derivatization method for triterpenoids. A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine can be used to derivatize the hydroxyl groups.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms) is suitable.
-
Injector: A programmed temperature vaporizing (PTV) injector is often used.
-
Temperature Program: An appropriate temperature gradient is applied to separate the components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
-
Data Analysis: The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the silylated derivative. The fragmentation pattern can be analyzed to confirm the structure. The fragmentation of related triterpenoids often involves the loss of the silyl group and characteristic cleavages of the ring system.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Principle: FTIR measures the absorption of infrared radiation by the sample, which causes molecular vibrations. Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.
Performance:
-
Speed: Analysis is very fast.
-
Simplicity: Sample preparation is generally straightforward.
-
Information: Provides information about the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O) of the ester, and C-H bonds.
Experimental Protocol: FTIR Analysis of this compound
-
Sample Preparation: The most common method for solid samples is the potassium bromide (KBr) pellet technique. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups. For this compound, characteristic peaks would be expected for the hydroxyl group (around 3400 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and C-H stretching and bending vibrations.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise information on bond lengths, bond angles, and stereochemistry.
Principle: When a single crystal is irradiated with X-rays, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, revealing the precise positions of all atoms.
Performance:
-
Definitive Structure: Provides an unambiguous 3D structure of the molecule.
-
Crystal Requirement: A single crystal of suitable size and quality is essential, which can be a major bottleneck.
Experimental Protocol: Single-Crystal X-ray Diffraction of this compound
-
Crystallization: The most critical and often challenging step is to grow a single crystal of this compound with dimensions of at least 0.1 mm in all directions. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Instrumentation: A single-crystal X-ray diffractometer.
-
Data Collection: The crystal is mounted on the diffractometer and irradiated with monochromatic X-rays. The diffraction data (intensities and positions of the diffracted spots) are collected as the crystal is rotated.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is then built into the electron density and refined to obtain the final crystal structure. The crystal structure of related compounds like betulinic acid has been reported, providing a reference for the expected molecular conformation.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Methyl Betulonate and Other Triterpenoids
This guide provides a comparative analysis of the in vitro anticancer efficacy of Methyl betulonate against other prominent triterpenoids, including Betulinic acid, Betulonic acid, Betulin, and Lupeol. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Triterpenoids, a class of naturally occurring compounds, are widely recognized for their diverse pharmacological properties, with many exhibiting potent cytotoxic effects against various cancer cell lines.[1] Their ability to induce apoptosis makes them promising candidates for the development of novel anticancer therapies.[1] This guide focuses on the comparative in vitro performance of this compound and its structural relatives.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected triterpenoids against a range of human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as incubation times and assay methods.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 518A2 | Melanoma | 28.75 | [2] |
| 8505C | Anaplastic Thyroid Cancer | 17.17 | [2] | |
| MCF7 | Breast Cancer | 16.93 | [2] | |
| Betulinic acid | A375 | Melanoma | 2.21 - 15.94 | |
| EPG85-257P | Gastric Carcinoma | 2.01 - 6.16 | ||
| EPP85-181P | Pancreatic Carcinoma | 3.13 - 7.96 | ||
| HT-29 | Colorectal Adenocarcinoma | 30.57 | ||
| NCI-H460 | Non-small Cell Lung Cancer | 30.74 | ||
| MCF-7 | Breast Adenocarcinoma | 44.88 | ||
| OVCAR-8 | Ovarian Carcinoma | Varies | ||
| Betulonic acid | A375 | Melanoma | 7 | |
| MGC-803 | Gastric Mucinous Adenocarcinoma | Varies | ||
| PC-3 | Prostate Cancer | Varies | ||
| MCF-7 | Breast Cancer | Varies | ||
| Betulin | A549 | Lung Carcinoma | 15.51 | |
| MV4-11 | Leukemia | 18.16 | ||
| PC3 | Prostate Cancer | 32.46 | ||
| MCF-7 | Breast Cancer | 38.82 | ||
| Lupeol | A375 | Melanoma | 66.59 | |
| RPMI-7951 | Melanoma | 45.54 |
Experimental Protocols
Detailed methodologies for common in vitro cytotoxicity assays are provided below. These protocols are fundamental for assessing the efficacy of compounds like this compound and other triterpenoids.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triterpenoid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization and measure the absorbance at 565-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway
Many triterpenoids, including betulinic acid, induce apoptosis in cancer cells primarily through the mitochondrial or intrinsic pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspases, which are the executioners of apoptosis.
Caption: Intrinsic apoptosis pathway induced by triterpenoids.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for determining the cytotoxic effects of a compound using a cell-based assay like the MTT or SRB assay.
Caption: General workflow for an in vitro cytotoxicity assay.
References
A Comparative Guide to the Solubility of Methyl Betulonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the solubility of Methyl Betulonate, a promising triterpenoid derivative, in various common organic solvents. Understanding the solubility of this compound is critical for a range of applications, including drug formulation, purification, and in vitro/in vivo studies. Due to the limited availability of direct quantitative solubility data for this compound, this guide utilizes data for its parent compounds, betulin and betulinic acid, as a close approximation.
Executive Summary
This compound is reported to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The methylation of the carboxylic acid group in betulinic acid to form this compound generally leads to increased solubility in less polar solvents like chloroform. This guide presents available quantitative solubility data for the closely related compounds, betulin and betulinic acid, to provide researchers with valuable insights for solvent selection. A detailed experimental protocol for determining the precise solubility of this compound is also provided.
Solubility Data Comparison
The following table summarizes the available quantitative solubility data for betulin and betulinic acid in several organic solvents. This data should be considered as a reference point for estimating the solubility of this compound. The actual solubility of this compound may vary.
| Solvent | Compound | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Betulinic Acid | 20 - 25[1][2] | - |
| Betulin | 2 - 7[3][4] | Moisture-absorbing nature of DMSO can reduce solubility.[4] | |
| Dimethylformamide (DMF) | Betulinic Acid | 15 | - |
| Betulin | 2.5 | - | |
| Ethanol | Betulinic Acid | 0.5 - 25 | Solubility may increase with warming. |
| Betulin | 5 | - | |
| Acetone | Betulin | 0.0052 g/mL (at 15.2 °C) | Solubility increases with temperature. |
| Ethyl Acetate | Betulinic Acid | 4.47 g/L | - |
| Tetrahydrofuran (THF) | Betulinic Acid | - | Reported to be the best solvent for betulinic acid. |
Disclaimer: The quantitative data presented above is for betulin and betulinic acid and should be used as an estimation for the solubility of this compound. Experimental determination of solubility for this compound is highly recommended for precise applications.
Experimental Protocol for Solubility Determination
A reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).
The Shake-Flask Method
This method involves creating a saturated solution of the compound and then measuring its concentration.
a. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed glass vial.
-
Agitate the vial at a constant temperature using a shaker or magnetic stirrer for an extended period (typically 24-72 hours) to ensure the solution reaches equilibrium.
b. Phase Separation:
-
Once equilibrium is reached, separate the undissolved solid from the saturated solution.
-
This is typically achieved by centrifuging the vial and then carefully filtering the supernatant through a chemically inert syringe filter (e.g., PTFE).
c. Quantification of Solute:
-
The concentration of this compound in the clear, saturated filtrate is then determined using a suitable analytical method, such as HPLC.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a precise technique for quantifying the concentration of a compound in a solution.
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reversed-phase column is commonly used for the analysis of triterpenoids.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acetic or formic acid to improve peak shape) is a typical mobile phase. For example, a linear gradient starting from 60% acetonitrile and 40% water (containing 0.2% acetic acid) and progressing to 90% acetonitrile over 60 minutes can be effective.
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength of around 210 nm is suitable for triterpenoids which lack strong chromophores.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25°C or 35°C) is crucial for reproducible results.
b. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Inject the standard solutions into the HPLC to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered saturated solution of this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Safety Operating Guide
A Guide to the Proper Disposal of Methyl Betulonate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the proper disposal of methyl betulonate, a derivative of betulinic acid. While this compound is not classified as a hazardous substance for transport, responsible handling and disposal are paramount to maintaining a safe laboratory environment and ensuring environmental protection.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.
General Handling Precautions:
-
Avoid the formation of dust.
-
Avoid contact with skin and eyes.
-
Ensure adequate ventilation in the handling area.
-
Do not eat, drink, or smoke when using this product.
II. Quantitative Data: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₃₁H₅₀O₃ |
| Molecular Weight | 470.7 g/mol |
| Appearance | Solid |
| Melting Point | 256 - 257 °C (for the related compound Betulin)[1] |
III. Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of non-hazardous solid chemical waste.
Step 1: Waste Determination
Before disposal, a hazardous waste determination must be performed.[2] Based on available data, this compound is not classified as hazardous. However, if it has been mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
Step 2: Segregation and Collection of Solid Waste
-
Collect: Place solid this compound waste into a designated, non-leaking, and sealable container.
-
Labeling: Clearly label the container with the full chemical name ("this compound") and mark it as "non-hazardous waste for disposal." Include the name of the generating department or principal investigator.
Step 3: Disposal of Empty Containers
-
Decontamination: If the container held a significant amount of this compound, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.
-
Defacing: Remove or deface the original product label to indicate that the container is empty and no longer contains the hazardous material.[3]
-
Disposal: Once "RCRA empty," the container can typically be disposed of in the regular trash.
Step 4: Spill and Contaminated Material Cleanup
-
Personal Precautions: Ensure adequate ventilation and wear the appropriate PPE as described in Section I.
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Cleaning: Clean the spill area thoroughly with a suitable solvent and cleaning agents.
-
Disposal of Contaminated Materials: All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be collected in a sealed bag or container, labeled as "Solid Waste Contaminated with this compound," and disposed of through the chemical waste program.
Step 5: Final Disposal
-
Non-Hazardous Solids: Collected solid this compound waste should be transferred to your institution's Environmental Health and Safety (EHS) department for proper disposal.[2] Do not place chemical waste in laboratory trash cans intended for general refuse.[3]
-
Consult EHS: Always follow your institution's specific guidelines for chemical waste pickup and disposal.
IV. Experimental Workflow and Disposal Logic
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting your institution's specific safety protocols and the manufacturer's Safety Data Sheet.
References
Personal protective equipment for handling Methyl betulonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl betulonate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
This compound, a lupane-type triterpenoid, requires careful handling due to its potential biological activities.[1] While comprehensive toxicity data is not widely available, it is prudent to treat this compound with a high degree of caution, similar to other active pharmaceutical ingredients (APIs).
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form, to prevent inhalation, skin, and eye contact.[2][3][4]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Must be worn to protect against dust particles and potential splashes.[2] |
| Hand Protection | Nitrile Gloves | Powder-free and disposable. Double-gloving is recommended. |
| Body Protection | Laboratory Coat or Gown | Long-sleeved to protect arms. |
| Respiratory Protection | N95 or Higher Respirator | Essential when handling the powder outside of a contained system to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Ensure the work area is clean and free of clutter.
-
Have a spill kit readily accessible.
2. Weighing and Aliquoting:
-
Handle this compound as a solid.
-
Use anti-static weigh boats or paper.
-
Perform these tasks within a ventilated enclosure to control dust.
3. Dissolving the Compound:
-
If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
4. Experimental Use:
-
Keep containers of this compound closed when not in use.
-
Clearly label all solutions with the compound name, concentration, solvent, and date.
5. Post-Handling:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol or isopropanol) to decontaminate surfaces.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any other disposable labware. Collect this waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method: Follow your institution's and local regulations for the disposal of chemical waste. High-temperature incineration is a common method for cytotoxic compounds.
Experimental Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
